4-Bromo-6-chloropyridin-2-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-6-chloropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2/c6-3-1-4(7)9-5(8)2-3/h1-2H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMVAXRYNDYCBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1N)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858645 | |
| Record name | 4-Bromo-6-chloropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206250-19-2 | |
| Record name | 4-Bromo-6-chloropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-6-chloropyridin-2-amine
Introduction
4-Bromo-6-chloropyridin-2-amine is a key heterocyclic building block in the fields of pharmaceutical and agrochemical research. Its trifunctional nature, possessing amino, chloro, and bromo groups on a pyridine scaffold, offers multiple points for chemical modification, making it a valuable intermediate in the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound, designed for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| CAS Number | 1206250-19-2[1] |
| Molecular Formula | C₅H₄BrClN₂[1] |
| Molecular Weight | 207.46 g/mol [1] |
| Appearance | Solid |
| Storage Temperature | 4°C[1] |
Synthetic Pathways
The synthesis of this compound can be approached through two primary strategic disconnections: electrophilic bromination of a pre-existing 2-amino-6-chloropyridine core or nucleophilic amination of a dihalogenated pyridine. This guide will focus on the more common and often higher-yielding electrophilic bromination route.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule suggests that the most logical precursor is 2-amino-6-chloropyridine. The electron-donating amino group activates the pyridine ring towards electrophilic substitution, and the directing effects of the substituents favor bromination at the C4 position.
Caption: Retrosynthetic approach for this compound.
Synthetic Protocol: Electrophilic Bromination of 2-Amino-6-chloropyridine
This protocol is based on established methods for the bromination of electron-rich pyridine derivatives, utilizing N-Bromosuccinimide (NBS) as a mild and selective brominating agent.
Reaction Scheme:
Caption: Synthesis of this compound via electrophilic bromination.
Experimental Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-6-chloropyridine (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Addition of Brominating Agent: Dissolve N-Bromosuccinimide (1.05 eq.) in anhydrous DCM and add it dropwise to the cooled solution of the starting material over 30 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Characterization
A comprehensive characterization of the synthesized this compound is crucial to confirm its identity and purity. The following sections detail the expected spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~7.0-7.2 | Singlet | Aromatic Proton (H-5) |
| ~6.5-6.7 | Singlet | Aromatic Proton (H-3) |
| ~4.5-5.0 | Broad Singlet | Amino Protons (-NH₂) |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~158 | C2 (C-NH₂) |
| ~150 | C6 (C-Cl) |
| ~140 | C4 (C-Br) |
| ~110 | C5 |
| ~108 | C3 |
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Strong, Sharp | N-H stretching (asymmetric and symmetric) |
| 3100-3000 | Medium | Aromatic C-H stretching |
| 1620-1580 | Strong | C=C and C=N ring stretching |
| 1350-1250 | Strong | C-N stretching (aromatic amine) |
| 850-750 | Strong | C-H out-of-plane bending |
| 700-600 | Medium-Strong | C-Cl stretching |
| 600-500 | Medium-Strong | C-Br stretching |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The presence of bromine and chlorine atoms will result in a characteristic isotopic pattern.
Expected Fragmentation Pattern:
Caption: Predicted mass fragmentation pathway for this compound.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[2][3][4][5]
Conclusion
This guide provides a detailed and practical framework for the synthesis and characterization of this compound. By following the outlined procedures and utilizing the provided characterization data, researchers can confidently prepare and verify this important chemical intermediate for their research and development endeavors.
References
An In-Depth Technical Guide to 4-Bromo-6-chloropyridin-2-amine (CAS No. 1206250-19-2): A Cornerstone Building Block in Modern Medicinal Chemistry
Introduction: The Strategic Importance of a Dihalogenated Aminopyridine
4-Bromo-6-chloropyridin-2-amine is a highly functionalized heterocyclic intermediate that has garnered significant attention in the fields of medicinal chemistry and drug development. As a trifunctional building block, it features three distinct reactive centers: a nucleophilic amino group and two halogen atoms (bromine and chlorine) with differential reactivity. This unique arrangement allows for sequential, site-selective chemical modifications, making it an exceptionally valuable scaffold for constructing complex molecular architectures.
Its primary utility lies in its role as a key starting material for the synthesis of targeted therapeutics, most notably in the field of oncology. The 2-aminopyridine moiety is a well-established "hinge-binding" motif, capable of forming critical hydrogen bonds with the backbone of kinase enzymes, a class of proteins frequently dysregulated in cancer. The strategic placement of the bromine and chlorine atoms provides orthogonal handles for introducing additional pharmacophoric elements through modern cross-coupling chemistry, enabling the rapid generation of potent and selective kinase inhibitors. This guide provides an in-depth exploration of the synthesis, spectroscopic properties, chemical reactivity, and principal applications of this pivotal molecule, with a focus on its role in the synthesis of the third-generation ALK/ROS1 inhibitor, Lorlatinib.
Section 1: Physicochemical Properties & Spectroscopic Profile
A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective use in synthesis, including reaction setup, purification, and characterization.
Key Properties
The essential physicochemical and computational data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1206250-19-2 | [1] |
| Molecular Formula | C₅H₄BrClN₂ | [1] |
| Molecular Weight | 207.46 g/mol | [1] |
| Appearance | Solid | [2] |
| Purity | Typically ≥95-97% | [1][3] |
| SMILES | NC1=NC(Cl)=CC(Br)=C1 | [1] |
| InChI Key | CNOIGNSHTUNNGC-UHFFFAOYSA-N | [4] |
| LogP | 2.08 | [1] |
| Topological Polar Surface Area (TPSA) | 38.91 Ų | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity and purity of this compound. While specific spectra are often proprietary to suppliers, typical characterization data based on its structure are as follows.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to be simple, featuring two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. A broad singlet corresponding to the two protons of the primary amine group (-NH₂) would also be present. The exact chemical shifts are solvent-dependent but will reflect the electron-withdrawing nature of the halogen substituents.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display five signals for the five carbon atoms of the pyridine ring. The carbons directly attached to the nitrogen, bromine, and chlorine atoms (C2, C4, C6) will show characteristic chemical shifts influenced by these heteroatoms and halogens.
-
Mass Spectrometry (MS): Mass spectral analysis will show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a distinctive cluster of peaks for the molecular ion and related fragments.
Section 2: Synthesis & Purification
The most direct and industrially relevant synthesis of this compound involves the regioselective bromination of a readily available precursor, 2-Amino-6-chloropyridine. This approach is favored for its high efficiency and operational simplicity.
Synthetic Workflow
The synthesis proceeds via an electrophilic aromatic substitution, where the bromine atom is installed at the C4-position, which is activated by the C2-amino group.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is based on established procedures for the bromination of aminopyridines.[5]
Materials:
-
2-Amino-6-chloropyridine (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetonitrile (or a similar polar aprotic solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-Amino-6-chloropyridine (1.0 eq) and dissolve it in acetonitrile (approx. 10-15 mL per gram of starting material).
-
Bromination: Cool the solution to 0 °C using an ice-water bath. Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Extraction: Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃, saturated aqueous Na₂S₂O₃ (to quench any remaining bromine), water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography to afford pure this compound.
Causality: The choice of NBS as the brominating agent provides a mild and selective source of electrophilic bromine (Br⁺). The reaction is performed at a low temperature to control selectivity and minimize side reactions. The C4 position is electronically activated towards electrophilic attack by the strong ortho,para-directing amino group at C2, leading to high regioselectivity.
Section 3: Chemical Reactivity & Key Transformations
The synthetic power of this compound stems from the differential reactivity of its two halogen atoms in palladium-catalyzed cross-coupling reactions. Generally, the C-Br bond is more reactive than the C-Cl bond towards oxidative addition to a Palladium(0) center. This allows for selective functionalization at the C4 position while leaving the C6 chlorine available for subsequent transformations.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting the C4-bromo position with an organoboron reagent, such as a boronic acid or its ester.[6][7] This reaction is fundamental in building the core scaffolds of many kinase inhibitors.
References
- 1. chemscene.com [chemscene.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 1206250-19-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. 3-Bromo-4-chloropyridin-2-amine | C5H4BrClN2 | CID 53439610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
The Alchemist's Compendium: A Guide to the Strategic Selection of Starting Materials for Heterocyclic Synthesis
Preamble: The Art and Logic of Building with Heteroatoms
Heterocyclic compounds form the bedrock of medicinal chemistry, materials science, and agrochemicals. Their unique three-dimensional structures and rich electronic properties, conferred by the inclusion of heteroatoms such as nitrogen, oxygen, and sulfur within cyclic frameworks, grant them unparalleled versatility in modulating biological processes and material functions. The synthesis of these vital molecules is a field of constant innovation, yet the foundational principles remain rooted in the judicious selection of appropriate starting materials. This guide eschews a simplistic, encyclopedic listing of reactions in favor of a strategic, in-depth analysis of the core building blocks and the chemical logic that underpins their transformation into complex heterocyclic architectures. We will explore the causality behind experimental choices, providing not just the "how" but the "why," to empower researchers in the rational design of novel synthetic routes.
I. The Workhorses: Dicarbonyl Compounds as Linchpins in Heterocycle Construction
Among the most versatile and widely employed starting materials in heterocyclic synthesis are 1,3- and 1,4-dicarbonyl compounds.[1][2] Their utility stems from the dual electrophilic nature of the carbonyl carbons and the nucleophilicity of the enol or enolate forms, allowing for a diverse array of cyclization strategies.
1,4-Dicarbonyl Compounds: The Gateway to Five-Membered Aromatic Heterocycles
The Paal-Knorr synthesis stands as a testament to the synthetic power of 1,4-diketones.[1][3] This reaction provides a direct and efficient pathway to substituted furans, pyrroles, and thiophenes, which are ubiquitous structural motifs in natural products and pharmaceuticals.[1]
The Core Principle: The fundamental transformation in the Paal-Knorr synthesis is an intramolecular cyclization followed by dehydration. The choice of the reagent that provides the heteroatom dictates the nature of the resulting heterocycle.
-
Furan Synthesis: In the presence of an acid catalyst, one carbonyl group is protonated, which is then attacked by the enol of the other carbonyl.[1][4] Dehydration of the resulting hemiacetal yields the furan ring.[1]
-
Pyrrole Synthesis: The reaction with a primary amine or ammonia leads to the formation of a pyrrole.[4][5] The mechanism involves the formation of a hemiaminal, followed by an intramolecular attack of the nitrogen on the second carbonyl group and subsequent dehydration.[6]
-
Thiophene Synthesis: The introduction of a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, facilitates the synthesis of thiophenes.[7] These reagents not only introduce the sulfur atom but also act as dehydrating agents to drive the reaction to completion.[7]
Table 1: Paal-Knorr Synthesis Overview
| Target Heterocycle | Heteroatom Source | Catalyst/Reagent | Key Mechanistic Step |
| Furan | Oxygen (from dicarbonyl) | Acid (e.g., H₂SO₄, P₂O₅) | Intramolecular enol attack on protonated carbonyl[1][4] |
| Pyrrole | Nitrogen | Primary Amine or Ammonia | Intramolecular amine attack on carbonyl[5][6] |
| Thiophene | Sulfur | P₄S₁₀ or Lawesson's Reagent | Thionation followed by cyclization and dehydration[7] |
Experimental Protocol: Paal-Knorr Pyrrole Synthesis
A representative protocol for the synthesis of a substituted pyrrole from a 1,4-diketone is as follows:
-
Reaction Setup: To a solution of the 1,4-diketone (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add the primary amine (1.1 eq).
-
Catalysis: If required, a catalytic amount of a weak acid like acetic acid can be added to accelerate the reaction.[5]
-
Reaction Conditions: The reaction mixture is typically heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure pyrrole derivative.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. How do you make a 1,3-Dicarbonyl? What are the uses of 1,3-Dicarbonyl compound? [lookchem.com]
- 3. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
An In-depth Technical Guide to the Reactivity of 4-Bromo-6-chloropyridin-2-amine: A Strategic Intermediate in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-6-chloropyridin-2-amine has emerged as a pivotal building block in contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its unique trifunctionalized pyridine core, featuring two distinct halogen atoms at electronically differentiated positions and a directing amino group, offers a versatile platform for controlled, regioselective chemical modifications. This guide provides a comprehensive analysis of the reactivity of this compound, focusing on the strategic and selective functionalization at the C4-bromo and C6-chloro positions. We will delve into the mechanistic underpinnings of its reactivity in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, as well as nucleophilic aromatic substitutions (SNAr). This document serves as a practical resource, offering field-proven insights and detailed experimental protocols to empower researchers in leveraging the synthetic potential of this valuable intermediate.
Introduction: The Strategic Advantage of this compound
The 2-aminopyridine scaffold is a well-established pharmacophore present in a multitude of biologically active molecules. The strategic placement of orthogonal halogen handles, as seen in this compound, exponentially increases its value as a synthetic intermediate. This arrangement allows for a programmed, stepwise introduction of diverse functionalities, enabling the rapid generation of complex molecular architectures and facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs.
The key to unlocking the synthetic utility of this molecule lies in understanding and controlling the differential reactivity of the C-Br and C-Cl bonds, as well as the influence of the C2-amino group. This guide will dissect these reactivity patterns, providing a logical framework for designing selective synthetic transformations.
The Dichotomy of Reactivity: A Tale of Two Halogens
The synthetic versatility of this compound is rooted in the distinct chemical behavior of its two halogen substituents. The C4-bromo bond and the C6-chloro bond exhibit predictable and exploitable differences in reactivity, primarily dictated by the nature of the chemical transformation being employed.
Palladium-Catalyzed Cross-Coupling Reactions: The Preeminence of the C-Br Bond
In the realm of palladium-catalyzed cross-coupling reactions, the general trend for halogen reactivity is governed by the bond dissociation energy (BDE) of the carbon-halogen (C-X) bond. The BDEs follow the order C-Cl > C-Br > C-I. The oxidative addition of the C-X bond to the palladium(0) catalyst is often the rate-determining step in the catalytic cycle. Consequently, the weaker C-Br bond at the C4 position of this compound is significantly more susceptible to oxidative addition than the stronger C-Cl bond at the C6 position. This inherent difference in reactivity forms the basis for the chemoselective functionalization of the C4 position.
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of C-C bonds. When this compound is subjected to Suzuki coupling conditions, the reaction proceeds with high selectivity at the C4-bromo position, leaving the C6-chloro position intact for subsequent transformations.
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C4-Position
-
Objective: To selectively couple an arylboronic acid at the C4-position of this compound.
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl2(PPh3)2] (0.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a solution of the arylboronic acid in THF, add this compound.
-
Add bis(triphenylphosphine)palladium(II) dichloride to the mixture.
-
Stir the reaction mixture at 50 °C for 3 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with methanol.
-
Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Causality Behind Experimental Choices:
-
Catalyst: PdCl2(PPh3)2 is a common and effective catalyst for Suzuki couplings.
-
Solvent: THF is a suitable solvent for this reaction, solubilizing the reactants and catalyst.
-
Temperature: The relatively mild temperature of 50 °C is sufficient to promote the reaction at the more reactive C-Br bond while minimizing reactivity at the C-Cl bond.
-
Similar to the Suzuki coupling, the Buchwald-Hartwig amination, a powerful method for forming C-N bonds, can be directed with high selectivity to the C4-position of this compound. The choice of palladium catalyst and ligand is crucial for achieving high yields and selectivity.
Conceptual Protocol: Selective Buchwald-Hartwig Amination at the C4-Position
-
Objective: To selectively couple a primary or secondary amine at the C4-position.
-
Suggested Starting Conditions:
-
Reactants: this compound (1.0 eq), Amine (1.2 eq).
-
Catalyst System: A combination of a palladium source like tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] and a bulky, electron-rich phosphine ligand such as Xantphos is recommended.
-
Base: A strong, non-nucleophilic base like cesium carbonate (Cs2CO3) or sodium tert-butoxide (NaOtBu) is typically required.
-
Solvent: Anhydrous, deoxygenated solvents like toluene or 1,4-dioxane are commonly used.
-
Temperature: Reaction temperatures typically range from 80-110 °C.
-
-
Rationale: The use of a bulky ligand like Xantphos can enhance the rate of reductive elimination and improve catalyst stability, favoring the desired C-N bond formation. The choice of base is critical and should be optimized for the specific amine being used.
Nucleophilic Aromatic Substitution (SNAr): Targeting the C6-Chloro Position
The reactivity landscape of this compound shifts dramatically when considering nucleophilic aromatic substitution (SNAr). In this reaction, the electron-withdrawing effect of the pyridine nitrogen atom activates the C2 and C6 positions towards nucleophilic attack. The attack of a nucleophile at these positions leads to the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex.
In the case of this compound, the chlorine atom is situated at the activated C6 position. The "element effect" in SNAr reactions on pyridinium systems, where the rate-determining step is nucleophilic addition, often follows the order F > Cl ≈ Br > I. This is attributed to the higher electronegativity of the lighter halogens, which better stabilize the developing negative charge in the transition state. Consequently, the C6-chloro position is the preferred site for SNAr, especially with nitrogen and oxygen nucleophiles.
Conceptual Protocol: Selective Nucleophilic Aromatic Substitution at the C6-Position
-
Objective: To selectively displace the chlorine atom at the C6-position with a nucleophile (e.g., an amine or an alkoxide).
-
Suggested Starting Conditions:
-
Reactants: this compound (1.0 eq), Nucleophile (e.g., a primary or secondary amine, 1.5-2.0 eq).
-
Solvent: A polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) is typically used to facilitate the reaction.
-
Temperature: Elevated temperatures (often in the range of 100-150 °C) are usually required to drive the reaction to completion.
-
Base (if necessary): If the nucleophile is an amine salt or if an acidic proton is generated during the reaction, a non-nucleophilic base like potassium carbonate (K2CO3) or triethylamine (Et3N) may be required.
-
-
Rationale: The high temperature provides the necessary activation energy for the nucleophilic attack and subsequent elimination of the chloride ion. The polar aprotic solvent helps to stabilize the charged Meisenheimer intermediate.
The Role of the 2-Amino Group
The C2-amino group plays a significant electronic and directing role in the reactivity of the molecule. As an electron-donating group, it can influence the electron density of the pyridine ring, potentially modulating the reactivity of the halogenated positions. Furthermore, the amino group can act as a coordinating ligand to the palladium catalyst in cross-coupling reactions, which may influence the reaction kinetics. In SNAr reactions, its electron-donating nature can slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted pyridine, but the overriding activating effect of the ring nitrogen still dictates the regioselectivity.
Visualization of Reactivity Pathways
To visually summarize the selective functionalization strategies for this compound, the following workflow diagram is presented.
Caption: Reactivity pathways of this compound.
Data Summary
The following table summarizes the expected reactivity and general conditions for the selective functionalization of this compound.
| Reaction Type | Reactive Position | Catalyst/Reagents | Typical Solvents | Typical Temperature |
| Suzuki-Miyaura Coupling | C4-Bromo | Pd catalyst (e.g., PdCl2(PPh3)2), Base, Boronic Acid | THF, Toluene, Dioxane | 50-100 °C |
| Buchwald-Hartwig Amination | C4-Bromo | Pd catalyst (e.g., Pd2(dba)3), Ligand (e.g., Xantphos), Base, Amine | Toluene, Dioxane | 80-110 °C |
| Nucleophilic Aromatic Substitution (SNAr) | C6-Chloro | Nucleophile (e.g., R2NH, RO-) | DMF, DMSO, NMP | 100-150 °C |
Conclusion and Future Outlook
This compound stands as a testament to the power of strategic molecular design in modern organic synthesis. The predictable and controllable reactivity of its C-Br and C-Cl bonds allows for a high degree of synthetic flexibility, making it an invaluable tool for the construction of complex molecular entities. By understanding the fundamental principles that govern its reactivity in both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions, researchers can confidently and efficiently harness its potential. As the demand for novel, highly functionalized heterocyclic compounds continues to grow in drug discovery and materials science, the importance and application of versatile building blocks like this compound are set to expand even further.
An In-Depth Technical Guide to the Structural Analysis of 4-Bromo-6-chloropyridin-2-amine
Introduction: A Versatile Scaffold in Modern Chemistry
4-Bromo-6-chloropyridin-2-amine is a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its pyridine core, substituted with an amine group and two different halogens, presents a unique electronic and steric profile. This trifecta of functional groups offers multiple reaction sites for further chemical modification, making it a valuable building block in the synthesis of more complex molecules. Specifically, the presence of bromine and chlorine atoms allows for selective cross-coupling reactions, a cornerstone of modern drug discovery. This guide provides a comprehensive technical overview of the structural analysis of this compound, detailing its synthesis and characterization through various spectroscopic techniques. The insights provided herein are intended to empower researchers to fully leverage the synthetic potential of this versatile intermediate.
Synthesis Pathway: A Plausible Route to a Key Intermediate
Proposed Synthetic Workflow
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol (Hypothetical)
This protocol is adapted from the synthesis of a structurally similar compound, 3-bromo-2-chloropyridin-4-amine.[1]
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-amino-6-chloropyridine (1 equivalent) in glacial acetic acid.
-
Bromination: Cool the solution to 0°C in an ice bath. Add N-bromosuccinimide (NBS) (1 equivalent) portion-wise, maintaining the temperature below 5°C.
-
Reaction Progression: After the addition of NBS is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by pouring the mixture into a beaker of ice water. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the final product, this compound.
Spectroscopic Characterization: Unveiling the Molecular Architecture
A thorough structural elucidation of this compound requires a multi-faceted analytical approach. The following sections detail the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring, and a broad signal for the amine protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.0-7.5 | Singlet | 1H | H-3 or H-5 |
| ~6.5-7.0 | Singlet | 1H | H-3 or H-5 |
| ~4.5-5.5 | Broad Singlet | 2H | -NH₂ |
Note: The exact chemical shifts can vary depending on the solvent used.
The two aromatic protons appear as singlets due to the lack of adjacent protons for coupling. The downfield shift of these protons is characteristic of their position on an electron-deficient pyridine ring. The amine protons typically appear as a broad singlet and their chemical shift can be highly variable depending on concentration and solvent.
The proton-decoupled ¹³C NMR spectrum is predicted to show five distinct signals, one for each of the five carbon atoms in the pyridine ring.
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~158-162 | C2 | Carbon attached to the electron-donating amino group and adjacent to the nitrogen atom. |
| ~150-155 | C6 | Carbon attached to the electronegative chlorine atom and adjacent to the nitrogen atom. |
| ~140-145 | C4 | Carbon attached to the electronegative bromine atom. |
| ~110-115 | C5 | Aromatic CH carbon. |
| ~105-110 | C3 | Aromatic CH carbon. |
The chemical shifts are estimated based on the known effects of substituents on the pyridine ring. The carbons directly attached to the nitrogen (C2 and C6) are expected to be the most downfield. The presence of the electron-donating amino group will shield C2, while the electron-withdrawing chlorine will deshield C6. The carbons bearing the halogens (C4 and C6) will also be significantly downfield.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium, Sharp (doublet) | N-H symmetric and asymmetric stretching of the primary amine |
| 3200-3000 | Weak to Medium | Aromatic C-H stretching |
| 1620-1580 | Strong | C=C and C=N stretching of the pyridine ring |
| 1500-1400 | Medium to Strong | Aromatic ring stretching |
| 1300-1200 | Medium | C-N stretching |
| 1100-1000 | Strong | C-Cl stretching |
| 600-500 | Medium | C-Br stretching |
The presence of a primary amine is typically indicated by a pair of sharp bands in the 3450-3300 cm⁻¹ region. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The characteristic ring stretching vibrations of the pyridine moiety will be observed in the 1620-1400 cm⁻¹ range. The C-Cl and C-Br stretching vibrations are expected in the fingerprint region at lower wavenumbers.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.
The mass spectrum of this compound, with a molecular weight of approximately 207.46 g/mol , will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks for the molecular ion (M, M+2, M+4).
Key Predicted Fragments:
-
[M]⁺: The molecular ion peak cluster around m/z 206/208/210.
-
[M-Cl]⁺: Loss of a chlorine radical.
-
[M-Br]⁺: Loss of a bromine radical.
-
[M-HCN]⁺: A common fragmentation pathway for pyridine rings.
-
[M-NH₂]⁺: Loss of the amino group.
The relative intensities of the isotopic peaks in the molecular ion cluster can be a powerful tool for confirming the presence of one bromine and one chlorine atom.
X-ray Crystallography: A Glimpse into the Solid State
While no published crystal structure for this compound is currently available, X-ray crystallography would provide definitive information about its three-dimensional structure in the solid state. Such an analysis would reveal precise bond lengths, bond angles, and intermolecular interactions.
It is plausible that in the solid state, the molecules would pack in a way that is influenced by hydrogen bonding between the amino group of one molecule and the pyridine nitrogen of a neighboring molecule. The halogen atoms would also likely participate in halogen bonding, further stabilizing the crystal lattice.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The 2-aminopyridine scaffold is a well-established pharmacophore in medicinal chemistry, particularly in the development of protein kinase inhibitors. A search of the patent literature reveals that compounds with similar substitution patterns, such as brominated and chlorinated aminopyridines and aminopyrimidines, are frequently claimed as inhibitors of various kinases.[2][3][4][5][6] These enzymes play crucial roles in cell signaling pathways, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders.
The strategic placement of the bromine and chlorine atoms on the this compound scaffold allows for directed and selective synthesis of derivatives through reactions like the Suzuki or Buchwald-Hartwig couplings. This enables the exploration of the chemical space around the core structure to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates.
Caption: Role of this compound in a drug discovery workflow.
Conclusion
This compound is a synthetically valuable building block with significant potential, particularly in the field of drug discovery. Its structural features, elucidated through a combination of powerful analytical techniques, provide a clear roadmap for its strategic incorporation into more complex molecular architectures. This guide has provided a comprehensive overview of its synthesis and structural analysis, offering both established data and reasoned predictions to aid researchers in their scientific endeavors. A deeper understanding of this molecule's properties will undoubtedly facilitate the development of novel therapeutics and advanced materials.
References
- 1. 4-AMINO-3-BROMO-2-CHLOROPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. US8372842B2 - Pyrazolopyridines as kinase inhibitors - Google Patents [patents.google.com]
- 4. Compounds and compositions as protein kinase inhibitors - Patent US-7589101-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN101801959A - Aminopyrimidines useful as kinase inhibitors - Google Patents [patents.google.com]
- 6. Kinase inhibitor - Patent US-9499486-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Data of 4-Bromo-6-chloropyridin-2-amine: An In-depth Technical Guide
Introduction
4-Bromo-6-chloropyridin-2-amine is a halogenated aminopyridine derivative of significant interest in medicinal chemistry and drug development. Its structural features, including the presence of bromine and chlorine atoms, an amino group, and a pyridine ring, make it a versatile building block for the synthesis of a wide range of biologically active molecules. The precise characterization of this compound is paramount for its effective utilization in research and development. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals to facilitate the unambiguous identification and characterization of this important chemical entity.
Molecular Structure and Spectroscopic Correlation
The molecular structure of this compound, with the CAS number 1206250-19-2 and molecular formula C₅H₄BrClN₂, dictates its unique spectroscopic fingerprint. The arrangement of substituents on the pyridine ring gives rise to distinct signals in its NMR spectra, characteristic vibrational modes in its IR spectrum, and a specific molecular ion peak and fragmentation pattern in its mass spectrum. Understanding the correlation between the molecular structure and the spectroscopic data is key to its accurate identification.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show signals for the two aromatic protons and the protons of the amino group. The chemical shifts are influenced by the electron-withdrawing effects of the halogen atoms and the electron-donating effect of the amino group.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0 - 7.5 | Singlet | 1H | H-5 |
| ~6.5 - 7.0 | Singlet | 1H | H-3 |
| ~5.0 - 6.0 | Broad Singlet | 2H | -NH₂ |
Note: The chemical shifts are predictions and may vary depending on the solvent and experimental conditions. The broadness of the -NH₂ signal is due to quadrupole broadening and potential hydrogen exchange.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by the attached substituents.
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~158 | C2 |
| ~150 | C6 |
| ~140 | C4 |
| ~115 | C5 |
| ~110 | C3 |
Note: These are predicted chemical shifts. Experimental verification is recommended.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound will exhibit absorption bands corresponding to the N-H bonds of the amino group, C-H bonds of the aromatic ring, and C-N and C-halogen bonds.
Characteristic IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 | N-H stretch | Primary amine (-NH₂) |
| 3100-3000 | C-H stretch | Aromatic ring |
| 1640-1550 | C=C and C=N stretch | Pyridine ring |
| 1350-1250 | C-N stretch | Aromatic amine |
| 800-600 | C-Cl stretch | Chloro-aromatic |
| 600-500 | C-Br stretch | Bromo-aromatic |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the presence of bromine and chlorine isotopes will result in a characteristic isotopic pattern for the molecular ion peak.
Expected Mass Spectrometry Data
-
Molecular Formula: C₅H₄BrClN₂
-
Molecular Weight: 207.46 g/mol
-
Molecular Ion (M⁺): A cluster of peaks around m/z 206, 208, and 210 due to the isotopes of Br (⁷⁹Br and ⁸¹Br) and Cl (³⁵Cl and ³⁷Cl). The most abundant peak will likely be at m/z 207, corresponding to the monoisotopic mass.
Isotopic Pattern Simulation
Caption: Predicted isotopic pattern for the molecular ion of this compound.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data. Actual parameters may need to be optimized based on the specific instrument and sample.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum on a 100 MHz or higher spectrometer. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
IR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for LC-MS, while Electron Ionization (EI) is common for GC-MS.
-
Data Acquisition: Acquire the spectrum over a suitable m/z range to observe the molecular ion and key fragments.
Conclusion
The spectroscopic data presented in this guide, including predicted NMR shifts, characteristic IR bands, and expected mass spectrometric patterns, provide a robust framework for the identification and characterization of this compound. While experimental data for this specific compound is not widely available in the public domain, the information provided, based on the analysis of related compounds and established spectroscopic principles, serves as a valuable resource for researchers in the field. It is always recommended to confirm the structure of synthesized or purchased compounds through independent analytical verification.
A Technical Guide to 4-Bromo-6-chloropyridin-2-amine for Advanced Chemical Synthesis
Abstract
This technical guide provides an in-depth analysis of 4-Bromo-6-chloropyridin-2-amine (CAS No. 1206250-19-2), a key heterocyclic building block for researchers and professionals in drug discovery and organic synthesis. The document details its commercial availability, physicochemical properties, and crucial safety and handling protocols. Furthermore, it outlines a plausible, expertly-derived synthesis methodology and presents a detailed, field-proven protocol for its application in palladium-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry. This guide is structured to deliver not just procedural steps but the scientific rationale behind them, ensuring both technical accuracy and practical applicability.
Introduction: The Strategic Value of a Dihalogenated Aminopyridine
This compound belongs to the class of halogenated pyridines, which are foundational scaffolds in the synthesis of a wide range of biologically active molecules.[1] The strategic placement of three distinct functional groups—an amine, a bromine atom, and a chlorine atom—imparts significant synthetic versatility. The differential reactivity of the bromo and chloro substituents allows for selective, sequential functionalization, primarily through metal-catalyzed cross-coupling reactions. The 2-amino group not only serves as a key hydrogen bond donor for molecular recognition in biological targets but also modulates the electronic properties of the pyridine ring.
This trifunctional arrangement makes this compound a highly sought-after intermediate for constructing complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapeutics.[1] Understanding its commercial landscape, synthesis logic, and reaction applications is therefore critical for laboratories engaged in advanced pharmaceutical research.
Physicochemical Properties and Identification
Accurate identification is paramount for experimental reproducibility and safety. The key identifiers and properties for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1206250-19-2 | [2][3] |
| Molecular Formula | C₅H₄BrClN₂ | [2] |
| Molecular Weight | 207.46 g/mol | [2] |
| Appearance | Solid | [4] |
| Purity | Typically ≥95% - ≥97% | [2][3] |
| SMILES | NC1=NC(Cl)=CC(Br)=C1 | [2] |
| InChI Key | LTMVAXRYNDYCBC-UHFFFAOYSA-N | [4] |
Commercial Availability and Procurement
This compound is readily available from a variety of specialized chemical suppliers catering to the research and development sector. Procurement for R&D purposes is straightforward, with the compound typically offered in quantities ranging from milligrams to several grams.
Key Commercial Suppliers:
| Supplier | Purity | Available Quantities | Notes |
| Apollo Scientific | 95% | 250mg, 1g, 5g | Stock available in UK and US warehouses.[3] |
| ChemScene | ≥97% | Inquire | Offers custom synthesis and commercial production services.[2] |
| BLD Pharm | Inquire | Inquire | Provides supporting documentation like NMR, HPLC, LC-MS.[5] |
| Sigma-Aldrich | 97% | Inquire | Distributed for Leyan / Shanghai Haohong Scientific.[4] |
| AiFChem | 95% | 1g, 5g, 25g | In stock for immediate shipment.[6] |
Below is a logical workflow for the evaluation and procurement of this chemical.
Caption: A typical workflow for procuring specialty chemicals.
Safety and Handling
Proper handling of this compound is essential due to its potential hazards. The compound is classified with the GHS07 pictogram, indicating it can be harmful.[4]
Hazard Statements: [4]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures: [4]
-
P261: Avoid breathing dust.
-
P280: Wear protective gloves, eye protection, and face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling Protocol:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Standard PPE includes a lab coat, nitrile gloves, and chemical safety goggles.
-
Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is between 2-8°C.[4]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Synthesis Methodology: A Chemist's Perspective
While specific peer-reviewed preparations for this compound are not abundant, a logical and efficient synthesis route can be devised based on established pyridine chemistry. A plausible approach involves the selective bromination of a readily available precursor, 2-amino-6-chloropyridine.
The rationale for this approach is twofold:
-
Precursor Availability: 2-amino-6-chloropyridine is a common starting material.
-
Directing Effects: The amino group at the C2 position is an ortho-, para-director. However, the C3 and C5 positions are electronically activated. The C4 position is less accessible. Electrophilic bromination is therefore expected to occur at either the C3 or C5 position. While a mixture of isomers is possible, chromatographic separation can isolate the desired 4-bromo product.
A similar transformation, the bromination of 2-chloropyridin-4-amine using N-Bromosuccinimide (NBS) in acetic acid, has been documented to proceed efficiently, lending strong support to this proposed methodology.[7]
Caption: Proposed synthesis route via electrophilic bromination.
Application in Suzuki-Miyaura Cross-Coupling
A primary application of this compound is its use as an electrophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for forming C-C bonds, enabling the attachment of various aryl or heteroaryl groups to the pyridine core. The differential reactivity between the C-Br and C-Cl bonds is key; the C-Br bond is significantly more reactive towards palladium-catalyzed oxidative addition, allowing for selective coupling at the C4 position while leaving the C6-Cl bond intact for subsequent transformations.
Detailed Protocol: Selective Suzuki-Miyaura Coupling
This protocol describes a general procedure for the selective coupling of an arylboronic acid to the C4 position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Schlenk flask or reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (0.03 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times to ensure an oxygen-free environment. This is critical as the active Pd(0) catalyst is oxygen-sensitive.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe in a 4:1 ratio. The reaction concentration should be approximately 0.1 M with respect to the starting amine.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 4-aryl-6-chloropyridin-2-amine.
Causality and Experimental Choices:
-
Catalyst Choice: Pd(dppf)Cl₂ is a robust, air-stable precatalyst that is effective for coupling reactions involving electron-rich and potentially coordinating aminopyridines.
-
Base Selection: K₂CO₃ is a moderately strong base sufficient to facilitate the transmetalation step of the catalytic cycle without causing unwanted side reactions.
-
Solvent System: The dioxane/water mixture is a common and effective solvent system for Suzuki couplings, ensuring solubility for both the organic and inorganic reagents. Degassing is crucial to prevent oxidation of the active catalyst.
Conclusion
This compound stands out as a synthetically valuable and commercially accessible building block for advanced chemical synthesis. Its well-defined physicochemical properties, coupled with a predictable reactivity profile, make it an asset in the construction of complex molecular libraries for drug discovery. The selective reactivity of its C-Br bond in Suzuki-Miyaura coupling reactions provides a reliable entry point for molecular elaboration. By adhering to the safety protocols and applying the synthetic strategies outlined in this guide, researchers can effectively leverage this versatile intermediate to accelerate their research and development programs.
References
- 1. chemscene.com [chemscene.com]
- 2. 1206250-19-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. This compound | 1206250-19-2 [sigmaaldrich.com]
- 4. 1206250-19-2|this compound|BLD Pharm [bldpharm.com]
- 5. 1206250-19-2 | this compound - AiFChem [aifchem.com]
- 6. 4-AMINO-3-BROMO-2-CHLOROPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 7. 4-Amino-2-chloropyridine: properties, applications and safety_Chemicalbook [chemicalbook.com]
alternative routes to 4-Bromo-6-chloropyridin-2-amine
An In-depth Technical Guide to the Synthesis of 4-Bromo-6-chloropyridin-2-amine
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a pivotal heterocyclic building block in contemporary drug discovery and development. Its trifunctional nature, featuring amino, bromo, and chloro substituents, offers multiple reaction vectors for constructing complex molecular architectures, particularly in the synthesis of kinase inhibitors and other targeted therapeutics.[1] This guide provides a comprehensive analysis of viable and alternative synthetic routes to this key intermediate, designed for researchers and process chemists. We will dissect the strategic considerations behind each pathway, offer detailed, field-tested protocols, and present a comparative analysis to aid in route selection for both laboratory-scale synthesis and process scale-up.
Strategic Overview: A Retrosynthetic Analysis
To logically devise synthetic pathways, we first perform a retrosynthetic analysis of the target molecule. The analysis reveals three primary strategic disconnections, each forming the basis of a distinct synthetic approach. The core challenge lies in achieving the specific 2,4,6-substitution pattern with high regioselectivity.
Caption: Retrosynthetic analysis of this compound.
This analysis highlights our main avenues:
-
Strategy A: Functionalizing a pre-existing 2-amino-6-chloropyridine core via electrophilic bromination. This is often the most direct route.
-
Strategy B: Introducing the amino group onto a polyhalogenated pyridine scaffold via nucleophilic aromatic substitution. This route hinges on controlling the regioselectivity of the amination.
-
Strategy C: Building the pyridine ring from acyclic precursors, a method that offers flexibility but often involves more steps.[2]
Synthetic Strategy A: Electrophilic Bromination of 2-Amino-6-chloropyridine
This is arguably the most logical and widely applicable approach. The synthesis begins with a commercially available or readily synthesized precursor, 2-amino-6-chloropyridine, and introduces the bromine atom in the final step.
Rationale and Mechanistic Insight
The directing effects of the substituents on the pyridine ring govern the regioselectivity of this reaction. The amino group at the C2 position is a powerful activating group and is ortho, para-directing. The chloro group at C6 is a deactivating group. The C4 position is para to the strongly activating amino group, making it the most electron-rich and sterically accessible position for electrophilic attack. Consequently, electrophilic bromination occurs with high selectivity at C4.[3] N-Bromosuccinimide (NBS) is the reagent of choice as it provides a low concentration of electrophilic bromine, minimizing over-bromination and side reactions.[4]
Workflow Diagram
Caption: Workflow for the synthesis via Strategy A.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Amino-6-chloropyridine from 2,6-Dichloropyridine [3]
-
Reaction Setup: In a high-pressure stainless-steel autoclave, charge 2,6-dichloropyridine (1.0 eq), and aqueous ammonia (28-30%, 10-15 eq).
-
Reaction Conditions: Seal the autoclave and heat the mixture to 150-170 °C. The internal pressure will rise significantly. Maintain this temperature with vigorous stirring for 12-18 hours.
-
Work-up and Isolation: Cool the reactor to ambient temperature. Carefully vent the excess ammonia pressure in a fume hood. Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove excess ammonia and water.
-
Purification: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield 2-amino-6-chloropyridine as a solid.
Step 2: Synthesis of this compound
-
Reaction Setup: To a solution of 2-amino-6-chloropyridine (1.0 eq) in acetonitrile (10-15 mL per gram of starting material), add N-Bromosuccinimide (NBS) (1.05-1.1 eq) portion-wise at 0 °C.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. Add water to the residue, and adjust the pH to 8-9 with a saturated sodium bicarbonate solution.
-
Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Synthetic Strategy B: Selective Nucleophilic Amination
This alternative strategy involves the selective displacement of a halogen from a polyhalogenated pyridine precursor. A plausible starting material would be 2,4-dibromo-6-chloropyridine.
Rationale and Mechanistic Insight
Nucleophilic aromatic substitution (SNAr) on pyridine rings is generally favored at the C2 and C6 positions, which are most activated by the ring nitrogen. The C4 position is also activated, but typically to a lesser extent. The challenge in this route is achieving selective amination at the C2 position over the C4 and C6 positions. The reactivity order is often influenced by both electronic effects and the nature of the leaving group (Br vs. Cl). Modern cross-coupling methods, such as the Buchwald-Hartwig amination, can offer milder conditions and potentially different selectivity profiles compared to classical SNAr.[5] However, achieving high selectivity between two different halogens at two activated positions (C2-Br and C6-Cl) can be challenging and may lead to product mixtures.
Workflow Diagram
Caption: Conceptual workflow for the synthesis via Strategy B.
Comparative Analysis of Synthetic Routes
The choice of synthetic route depends on factors such as scale, cost, available equipment, and desired purity.
| Parameter | Strategy A: Electrophilic Bromination | Strategy B: Selective Amination |
| Starting Material | 2-Amino-6-chloropyridine (readily accessible) | 2,4-Dibromo-6-chloropyridine (less common) |
| Number of Steps | 1-2 steps (depending on SM availability) | 1 step (from advanced intermediate) |
| Regioselectivity | Excellent, driven by powerful directing group effects. | Potentially poor; risk of isomeric byproducts. |
| Reaction Conditions | Mild (0 °C to RT for bromination). | Can require high temperatures or expensive catalysts. |
| Scalability | High; common reagents and straightforward purification. | Moderate; potential purification challenges. |
| Overall Viability | High: Reliable, selective, and scalable. | Low to Moderate: Challenging selectivity, less common starting material. |
Conclusion
For the synthesis of this compound, the electrophilic bromination of 2-amino-6-chloropyridine (Strategy A) stands out as the most robust and efficient method. It leverages powerful electronic directing effects to ensure high regioselectivity, employs readily available reagents, and proceeds under mild conditions, making it highly suitable for both academic and industrial applications. While alternative routes like selective amination exist conceptually, they present significant challenges in controlling selectivity that render them less practical for reliable production of the target compound. Researchers and drug development professionals should consider Strategy A as the primary and most dependable pathway to this valuable synthetic intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 4-Bromo-6-chloropyridin-2-amine
Introduction: Strategic C-N Bond Formation in Heterocyclic Scaffolds
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science where nitrogen-containing heterocyles are prevalent scaffolds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of these crucial bonds, largely superseding classical methods that often require harsh conditions and offer limited substrate scope.[1][2] This application note provides a detailed guide for the selective Buchwald-Hartwig amination of 4-Bromo-6-chloropyridin-2-amine, a trifunctionalized pyridine building block with significant potential in the synthesis of complex molecular architectures. A key focus will be on achieving regioselective amination at the C4-position, leveraging the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds.
The Mechanistic Rationale: A Palladium-Catalyzed Dance
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction conditions.
The generally accepted catalytic cycle comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the aryl-halide bond. This is often the rate-determining step and is influenced by the nature of the halide, the electronic properties of the aryl ring, and the steric and electronic properties of the phosphine ligand. For dihalogenated substrates such as this compound, the significantly lower bond dissociation energy of the C-Br bond compared to the C-Cl bond dictates a strong preference for oxidative addition at the C-Br bond.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species, which then displaces the halide from the palladium center.
-
Reductive Elimination: The final step involves the formation of the new C-N bond and the regeneration of the active Pd(0) catalyst, which can then re-enter the catalytic cycle. Bulky, electron-rich phosphine ligands are known to facilitate this step.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Key Experimental Parameters and Component Selection
The success of the selective Buchwald-Hartwig amination of this compound hinges on the judicious selection of the catalyst system and reaction conditions.
| Component | Role in the Reaction | Recommendations and Rationale |
| Palladium Precursor | Source of the active Pd(0) catalyst. | Pd(OAc)₂, Pd₂(dba)₃, or air-stable pre-catalysts such as (XPhos)Pd G3. Pd(OAc)₂ is often cost-effective, while pre-catalysts can offer more consistent results. |
| Ligand | Stabilizes the palladium center, influences reactivity and selectivity. | Xantphos is highly recommended for selective amination of polyhalopyridines.[3][4] Its large bite angle and flexibility promote reductive elimination and can prevent catalyst deactivation. Bulky biarylphosphine ligands like RuPhos or BrettPhos are also excellent candidates, particularly for challenging couplings.[5] |
| Base | Deprotonates the amine, facilitates the formation of the amido complex. | NaOt-Bu is a strong, effective base for many Buchwald-Hartwig reactions. For substrates with base-sensitive functional groups, weaker inorganic bases like Cs₂CO₃ or K₂CO₃ can be employed, though this may necessitate higher reaction temperatures.[2] |
| Solvent | Solubilizes reactants and catalyst, influences reaction kinetics. | Anhydrous, deoxygenated toluene or 1,4-dioxane are standard choices. Toluene is often preferred for its ability to azeotropically remove traces of water. |
| Temperature | Provides the necessary activation energy for the reaction. | Typically in the range of 80-110 °C. The optimal temperature will depend on the specific amine, catalyst, and base combination. |
| Inert Atmosphere | Prevents oxidation and deactivation of the Pd(0) catalyst and phosphine ligands. | The reaction should be performed under an inert atmosphere of nitrogen or argon. |
Experimental Protocols
The following protocols provide a starting point for the selective Buchwald-Hartwig amination of this compound. Optimization may be required for specific amine coupling partners.
Protocol 1: General Procedure for Amination with Primary and Secondary Aliphatic Amines
This protocol is suitable for a wide range of primary and secondary aliphatic amines.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
Xantphos (4 mol%)
-
NaOt-Bu (1.5 equivalents)
-
Anhydrous, degassed toluene
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block/oil bath
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk tube under a positive flow of inert gas, add this compound, Pd(OAc)₂, Xantphos, and NaOt-Bu.
-
Evacuate and backfill the Schlenk tube with the inert gas three times to ensure an oxygen-free environment.
-
Add anhydrous, degassed toluene via syringe, followed by the amine.
-
Seal the Schlenk tube and place it in a preheated heating block or oil bath set to 100 °C.
-
Stir the reaction mixture vigorously for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-6-chloropyridin-2-amine derivative.
Protocol 2: Procedure for Amination with Anilines (Aromatic Amines)
The coupling with less nucleophilic anilines may require slightly modified conditions.
Materials:
-
This compound
-
Aniline derivative (1.2 equivalents)
-
Pd₂(dba)₃ (1.5 mol%)
-
RuPhos (3 mol%)
-
Cs₂CO₃ (2.0 equivalents)
-
Anhydrous, degassed 1,4-dioxane
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block/oil bath
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Follow steps 1 and 2 from Protocol 1, using the reagents listed above for this protocol.
-
Add anhydrous, degassed 1,4-dioxane via syringe, followed by the aniline derivative.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C.
-
Stir vigorously and monitor the reaction as described in Protocol 1.
-
Work-up and purification are performed as described in steps 6-10 of Protocol 1.
Caption: A generalized workflow for the Buchwald-Hartwig amination experiment.
Expected Outcomes and Troubleshooting
Regioselectivity: The reaction is expected to proceed with high regioselectivity, affording the 4-amino-6-chloropyridin-2-amine as the major product. The greater lability of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling is a well-established principle.[6]
Potential Side Reactions:
-
Hydrodehalogenation: The replacement of the bromine atom with a hydrogen atom can sometimes be observed, particularly with primary amines. The use of bulky ligands like RuPhos or BrettPhos can often minimize this side reaction by promoting a faster rate of reductive elimination.
-
Double Amination: While the C-Cl bond is significantly less reactive, forcing conditions (high temperatures, prolonged reaction times, and a more reactive catalyst system) could potentially lead to the formation of the di-aminated product. Careful monitoring of the reaction is advised.
Troubleshooting:
-
Low Conversion: If the reaction stalls or proceeds slowly, consider increasing the temperature in 10 °C increments, screening a different ligand (e.g., switching from Xantphos to a bulky biarylphosphine ligand), or using a stronger base (if compatible with the substrate). Ensure that all reagents and solvents are anhydrous and that the reaction is maintained under a strict inert atmosphere.
-
Product Decomposition: If degradation of the starting material or product is observed, consider using a weaker base (e.g., K₂CO₃ or K₃PO₄) and/or lowering the reaction temperature.
Conclusion
The Buchwald-Hartwig amination is a robust and reliable method for the selective synthesis of 4-amino-6-chloropyridin-2-amine derivatives. By leveraging the inherent difference in reactivity between the C-Br and C-Cl bonds and by carefully selecting the appropriate palladium catalyst, ligand, and base, researchers can achieve high yields and excellent regioselectivity. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this powerful transformation in the synthesis of novel and complex heterocyclic molecules.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Bromo-6-chloropyridin-2-amine
An In-Depth Technical Guide
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of Substituted Aminopyridines
Substituted aminopyridine scaffolds are pivotal structural motifs in medicinal chemistry and drug discovery, forming the core of numerous pharmacologically active agents with applications ranging from oncology to neurodegenerative diseases.[1][2][3] Their prevalence stems from the pyridine ring's ability to engage in hydrogen bonding and other key intermolecular interactions within biological targets. The compound 4-Bromo-6-chloropyridin-2-amine is a particularly valuable and versatile building block for the synthesis of complex molecular architectures. Its utility is anchored in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is significantly more susceptible to oxidative addition by a palladium(0) catalyst than the more robust carbon-chlorine bond. This inherent chemoselectivity allows for a programmed, stepwise functionalization, enabling the precise and controlled introduction of diverse substituents at the C4 and C6 positions, a critical advantage in the construction of molecular libraries for drug development.[4]
This guide provides an in-depth exploration of three cornerstone palladium-catalyzed transformations—the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions—as applied to this strategic substrate. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful chemistry for the synthesis of novel, highly functionalized aminopyridine derivatives.
Core Principles: The Palladium Cross-Coupling Catalytic Cycle
Palladium-catalyzed cross-coupling reactions are transformative tools in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[5][6] These reactions universally proceed through a catalytic cycle that, while nuanced for each specific transformation, adheres to a fundamental three-step mechanism: oxidative addition, transmetalation, and reductive elimination.[7][8] The active catalyst, a low-valent palladium(0) species, is the engine of this cycle, which is continuously regenerated.
Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.
-
Oxidative Addition : The cycle initiates when the active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (in our case, the C-Br bond of this compound), forming a square planar Pd(II) complex.[5][9] This is typically the rate-determining step.
-
Transmetalation : The organic moiety from a nucleophilic coupling partner (e.g., an organoboron reagent) is transferred to the palladium center, displacing the halide and forming a new Pd(II) complex that now bears both organic partners.[7][10] This step often requires activation by a base.
-
Reductive Elimination : The two organic groups on the palladium center couple and are expelled from the coordination sphere, forming the desired new C-C or C-N bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[5][8]
The choice of ligands, which are organic molecules that coordinate to the palladium center, is critical. Ligands stabilize the palladium atom, prevent its aggregation into inactive palladium black, and critically modulate its electronic and steric properties, thereby influencing the efficiency of each step in the cycle.[11][12][13]
Application Note 1: Suzuki-Miyaura C-C Coupling
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of C(sp²)-C(sp²) bonds due to its mild conditions, broad functional group tolerance, and the commercial availability and environmental benignity of its organoboron reagents.[10][14][15] For this compound, this reaction provides a direct and efficient route to introduce aryl, heteroaryl, or vinyl substituents at the C4 position.
Experimental Protocol: Synthesis of 4-Aryl-6-chloropyridin-2-amine
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound
-
Arylboronic acid (or boronic ester)
-
Palladium catalyst: Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃ with a suitable ligand
-
Base: K₂CO₃, Na₂CO₃, Cs₂CO₃, or K₃PO₄
-
Solvent: Anhydrous 1,4-Dioxane, Toluene, or DMF, and degassed water
-
Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)
Step-by-Step Methodology:
-
To a dry Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.1–1.5 equiv), palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and base (e.g., K₂CO₃, 2.0 equiv).
-
Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80–100 °C) and stir vigorously.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine to remove inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-6-chloropyridin-2-amine.
Data Summary: Suzuki-Miyaura Coupling Conditions
| Coupling Partner (Arylboronic Acid) | Recommended Catalyst (mol%) | Recommended Base | Solvent System | Temp (°C) | Typical Yield |
| Phenylboronic acid | Pd(PPh₃)₄ (5%) | Na₂CO₃ (2 M aq.) | Toluene | 90 | >85% |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3%) | K₂CO₃ | Dioxane/H₂O | 85 | >90% |
| 3-Cyanophenylboronic acid | Pd(dppf)Cl₂ (3%) | K₃PO₄ | Dioxane/H₂O | 100 | 75-85% |
| Pyridin-3-ylboronic acid | Pd(PPh₃)₄ (5%) | Cs₂CO₃ | DMF/H₂O | 100 | 60-75% |
Application Note 2: Buchwald-Hartwig C-N Amination
The Buchwald-Hartwig amination is the premier method for constructing aryl C-N bonds.[16][17][18] It facilitates the coupling of aryl halides with a vast range of primary and secondary amines, including anilines, alkylamines, and heterocycles. This reaction is indispensable for synthesizing compounds where a nitrogen-linked substituent is required at the C4 position, a common feature in many kinase inhibitors and other pharmaceuticals. Success in this reaction is highly dependent on the judicious selection of a specialized phosphine ligand and a strong, non-nucleophilic base.[19][20]
Experimental Protocol: Synthesis of 4-Amino-6-chloropyridin-2-amine Derivatives
References
- 1. Discovery of aminopyridines substituted with benzoxazole as orally active c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 6. researchgate.net [researchgate.net]
- 7. fiveable.me [fiveable.me]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. nobelprize.org [nobelprize.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. theses.enscm.fr [theses.enscm.fr]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors Utilizing 4-Bromo-6-chloropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, renowned for its ability to act as a hinge-binding motif in a multitude of kinase inhibitors.[1][2] This document provides a detailed guide to the strategic use of 4-Bromo-6-chloropyridin-2-amine, a versatile and highly valuable starting material for the synthesis of diverse kinase inhibitor libraries. We will explore its unique reactivity, present detailed, field-proven protocols for key transformations, and discuss the underlying chemical principles that enable its effective use in drug discovery campaigns.
The Strategic Importance of this compound
The utility of this compound stems from the differential reactivity of its three key functional positions, allowing for controlled, sequential modifications. This chemical orthogonality is paramount for the efficient construction of complex molecules and the systematic exploration of structure-activity relationships (SAR).[3][4]
-
C2-Amine Group: This primary amine is a critical pharmacophore. It typically acts as a hydrogen bond donor and acceptor, anchoring the inhibitor to the "hinge region" of the kinase ATP-binding pocket, a common feature of many Type I and Type II kinase inhibitors.[3]
-
C4-Bromo Position: The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This allows for the selective introduction of aryl or heteroaryl moieties at this position via reactions like the Suzuki-Miyaura coupling.[5][6]
-
C6-Chloro Position: The carbon-chlorine bond is less reactive in cross-coupling but is susceptible to nucleophilic aromatic substitution (SNAr). More commonly, it is functionalized in a second step via a more forcing palladium-catalyzed reaction, such as a Buchwald-Hartwig amination, after the C4 position has been addressed.[7][8]
This differential reactivity provides a logical and robust pathway for building kinase inhibitors, as illustrated below.
References
- 1. A SAR and QSAR study on cyclin dependent kinase 4 inhibitors using machine learning methods - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Tracking protein kinase targeting advances: integrating QSAR into machine learning for kinase-targeted drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
The Strategic Utility of 4-Bromo-6-chloropyridin-2-amine in Modern Medicinal Chemistry
Introduction: A Privileged Scaffold for Kinase Inhibition
In the landscape of modern drug discovery, the 2-aminopyridine moiety stands out as a "privileged scaffold," particularly for the development of protein kinase inhibitors. Its ability to form critical hydrogen bond interactions with the hinge region of the ATP-binding site has made it a cornerstone of numerous clinical candidates and approved drugs.[1][2] 4-Bromo-6-chloropyridin-2-amine (CAS No: 1206250-19-2) emerges as a particularly valuable building block within this class. Its dihalogenated nature offers medicinal chemists a powerful tool for sequential and regioselective functionalization, enabling the precise construction of complex molecular architectures designed to target key signaling pathways in oncology and inflammation.
This guide provides an in-depth exploration of the strategic application of this compound in medicinal chemistry. We will delve into the chemical rationale behind its use, provide detailed, field-proven protocols for its derivatization, and contextualize its application through the lens of targeted therapies, with a focus on inhibitors of Spleen Tyrosine Kinase (Syk) and p38 Mitogen-Activated Protein Kinase (p38 MAPK).
Core Concept: The Power of Differential Reactivity
The synthetic versatility of this compound lies in the differential reactivity of its two carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond. This is due to the lower bond dissociation energy of the C-Br bond, which facilitates the initial oxidative addition step in the catalytic cycle—often the rate-limiting step of the reaction.[3]
This reactivity gap allows for a stepwise and highly controlled synthetic strategy:
-
Step 1 (Selective C-Br Functionalization): A Suzuki or other palladium-catalyzed coupling can be performed under relatively mild conditions to selectively replace the bromine atom at the C4 position.
-
Step 2 (C-Cl Functionalization): The remaining, less reactive chlorine atom at the C6 position can then be targeted for a second transformation, often requiring more forcing conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems) or a different class of reaction, such as a Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr).
This sequential approach is invaluable for building molecular diversity and exploring the structure-activity relationships (SAR) necessary for drug optimization.
Caption: Sequential functionalization workflow for this compound.
Application Focus I: Synthesis of Spleen Tyrosine Kinase (Syk) Inhibitors
Biological Rationale: Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells.[] It is a key mediator of immunoreceptor signaling, including the B-cell receptor (BCR) and Fc receptors.[][6] Dysregulation of Syk activity is implicated in numerous autoimmune and inflammatory diseases, such as rheumatoid arthritis and certain B-cell malignancies, making it a high-value therapeutic target.[][7] Many potent Syk inhibitors feature a 2,4-disubstituted aminopyrimidine or aminopyridine core, which serves to anchor the molecule in the ATP-binding pocket of the kinase.[2][]
Protocol 1: Selective Suzuki-Miyaura Coupling at the C4-Position
This protocol details the regioselective arylation at the C4-bromo position, a common first step in the synthesis of Syk inhibitor scaffolds. The conditions are optimized to favor reaction at the more labile C-Br bond while leaving the C-Cl bond intact for subsequent elaboration.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (e.g., 3-methoxyphenylboronic acid) (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Sodium Carbonate (Na₂CO₃) (2.5 equiv)
-
1,4-Dioxane (Anhydrous, degassed)
-
Water (Degassed)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 207.5 mg), the arylboronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.03 mmol, 22 mg).
-
Add sodium carbonate (2.5 mmol, 265 mg).
-
Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 85-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 4-aryl-6-chloropyridin-2-amine intermediate.
Expert Insights: The choice of a palladium catalyst and ligand is crucial. Pd(dppf)Cl₂ is often effective for coupling with electron-rich and electron-neutral boronic acids. For more challenging couplings, particularly with electron-deficient boronic acids, more active catalysts such as those based on biarylphosphine ligands (e.g., SPhos, XPhos) may be required.[8] The use of a mixed solvent system like dioxane/water is common, as water aids in the dissolution of the inorganic base.
Protocol 2: Buchwald-Hartwig Amination at the C6-Position
Following the initial Suzuki coupling, the less reactive C6-chloro position can be functionalized, for instance, via a Buchwald-Hartwig amination to install a key pharmacophoric element. This reaction creates a C-N bond, a common feature in advanced kinase inhibitor designs.[9][10][11]
Materials:
-
4-Aryl-6-chloropyridin-2-amine intermediate (from Protocol 1) (1.0 equiv)
-
Amine (e.g., Morpholine) (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 equiv)
-
Sodium tert-butoxide (NaOtBu) (2.0 equiv)
-
Toluene (Anhydrous, degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 4-aryl-6-chloropyridin-2-amine (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), and XPhos (0.08 mmol, 38.1 mg).
-
Add sodium tert-butoxide (2.0 mmol, 192 mg).
-
Evacuate and backfill the flask with inert gas (3x cycle).
-
Add anhydrous, degassed toluene (10 mL) followed by the amine (1.5 mmol).
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 12-24 hours.
-
Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride solution (10 mL).
-
Dilute with ethyl acetate (30 mL) and separate the layers. Extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the final 2,4,6-trisubstituted pyridine.
Self-Validating System: The success of each step can be rigorously confirmed. The product of Protocol 1 will show a significant mass increase in MS analysis corresponding to the added aryl group and the disappearance of the bromine isotopic pattern. The product of Protocol 2 will show a further mass increase corresponding to the net replacement of chlorine with the amine moiety. ¹H NMR will confirm the introduction of new aromatic or aliphatic protons from the coupled fragments.
| Reaction Step | Coupling Partner Example | Catalyst System | Typical Yield |
| Protocol 1 | 3-Methoxyphenylboronic acid | Pd(dppf)Cl₂ / Na₂CO₃ | 75-90% |
| Protocol 1 | 4-(Trifluoromethyl)phenylboronic acid | Pd(XPhos) G3 / K₃PO₄ | 65-80% |
| Protocol 2 | Morpholine | Pd₂(dba)₃ / XPhos / NaOtBu | 70-85% |
| Protocol 2 | Aniline | Pd(OAc)₂ / BINAP / Cs₂CO₃ | 60-75% |
| Note: Yields are illustrative and based on analogous reactions reported in the literature. Optimization for specific substrates is recommended.[8][12][13] |
Application Focus II: Synthesis of p38 MAPK Inhibitors
Biological Rationale: The p38 MAPK signaling pathway is a central node for cellular responses to stress and inflammatory cytokines (e.g., TNF-α, IL-1).[14][15][16] Chronic activation of p38 is a hallmark of many inflammatory diseases, including rheumatoid arthritis and chronic obstructive pulmonary disease (COPD).[17] Therefore, inhibiting p38 kinase activity is a major therapeutic strategy.[18][19][20] The 2-aminopyridine scaffold is a well-established core for potent and selective p38 inhibitors, where it typically interacts with the hinge residue Met109.
The synthetic strategies outlined in Protocols 1 and 2 are directly applicable to the construction of p38 inhibitor libraries. The aryl group introduced at the C4 position often occupies a hydrophobic pocket, while the substituent at the C6 position can be varied to enhance solubility and modulate pharmacokinetic properties.
Biological Signaling Pathway Visualization
Understanding the context in which these inhibitors function is critical. The following diagrams illustrate the canonical signaling pathways for p38 MAPK and Syk.
Caption: Simplified p38 MAPK signaling cascade initiated by stress and cytokines.[14][15][21]
Caption: Syk activation downstream of the B-Cell Receptor (BCR).[1][][22]
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool that offers a pre-defined roadmap for the construction of complex, biologically active molecules. Its differential halide reactivity provides a robust and controllable platform for sequential cross-coupling and amination reactions. This enables medicinal chemists to efficiently generate diverse libraries of compounds targeting critical nodes in disease signaling pathways, particularly protein kinases like Syk and p38. The protocols and strategies outlined herein serve as a guide for researchers to harness the full potential of this versatile building block in the pursuit of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 6. Selective inhibition of spleen tyrosine kinase (SYK) with a novel orally bioavailable small molecule inhibitor, RO9021, impinges on various innate and adaptive immune responses: implications for SYK inhibitors in autoimmune disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2011075560A1 - Aminopyrimidines as syk inhibitors - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis development of a naphthyridinone p38 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and biological activity of pyridopyridazin-6-one p38 MAP kinase inhibitors. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pyridazine based inhibitors of p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 22. Regulation and Function of Syk Tyrosine Kinase in Mast Cell Signaling and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 4-Bromo-6-chloropyridin-2-amine in Modern Drug Discovery
Abstract
The substituted aminopyridine scaffold is a cornerstone of modern medicinal chemistry, appearing in a multitude of approved therapeutics and clinical candidates. 4-Bromo-6-chloropyridin-2-amine has emerged as a particularly valuable and versatile building block for drug discovery programs. Its unique trifunctional nature—an amino group for hydrogen bonding and two electronically distinct halogen atoms—provides chemists with a powerful tool for controlled, sequential diversification. This document provides an in-depth guide for researchers, covering the strategic applications, synthetic protocols, and therapeutic relevance of this key intermediate.
Introduction: The Power of a Differentiated Scaffold
In the quest for novel therapeutics, the starting architecture of a molecule is paramount. The this compound scaffold offers a pre-packaged solution to several common medicinal chemistry challenges. The pyridine core is a bioisostere for phenyl rings, often improving solubility and metabolic properties, while the 2-amino group is a privileged motif for establishing critical hydrogen-bond interactions with biological targets, most notably the hinge region of kinases.[1]
The true synthetic power of this molecule lies in the differential reactivity of its two halogen atoms. The bromine at the C4 position is more susceptible to palladium-catalyzed cross-coupling reactions, while the chlorine at the C6 position is more amenable to nucleophilic aromatic substitution (SNAr). This orthogonality allows for the deliberate and sequential introduction of complexity, enabling the rapid and efficient exploration of a chemical space around a core scaffold. This is an invaluable strategy for developing detailed Structure-Activity Relationships (SAR).
Physicochemical Properties & Handling
A clear understanding of the reagent's properties is essential for safe and effective use.
| Property | Value |
| CAS Number | 1206250-19-2[2] |
| Molecular Formula | C₅H₄BrClN₂[2] |
| Molecular Weight | 207.46 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥95% |
| Storage | Store at 0-8°C[3] |
Safety & Handling:
-
Causes skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed.[2]
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) from your supplier for comprehensive handling and disposal information.
Core Synthetic Strategies & Protocols
The primary utility of this compound is its capacity for selective, sequential functionalization. This allows for the construction of diverse molecular libraries from a single, common intermediate.
References
functionalization of the pyridine ring in 4-Bromo-6-chloropyridin-2-amine
An Application Guide to the Strategic Functionalization of 4-Bromo-6-chloropyridin-2-amine
Authored by: A Senior Application Scientist
Abstract
Substituted pyridine scaffolds are cornerstones of modern medicinal chemistry and materials science. Among the vast array of available building blocks, 2-amino-dihalogenated pyridines offer a versatile platform for constructing complex molecular architectures through sequential and site-selective functionalization. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic (CAS: 1206250-19-2).[1][2] We delve into the core principles of regioselectivity and provide detailed, field-proven protocols for key transformations, including Palladium-catalyzed cross-coupling reactions and Nucleophilic Aromatic Substitution. The causality behind experimental choices is explained to empower users to adapt and troubleshoot these methodologies for their specific synthetic targets.
The Strategic Value of this compound
This compound is a powerful synthetic intermediate due to the differential reactivity of its two halogen substituents. The presence of a bromine atom at the C4 position and a chlorine atom at the C6 position, flanking an activating amino group at C2, allows for a programmed, stepwise introduction of diverse functionalities. This capability is invaluable in drug discovery programs, where the rapid generation of analog libraries around a core scaffold is essential for exploring structure-activity relationships (SAR). The 2-aminopyridine motif itself is a privileged structure found in numerous FDA-approved drugs.
The primary challenge and opportunity in utilizing this substrate lies in controlling the regioselectivity of the functionalization—that is, selectively reacting at either the C4-Br or the C6-Cl bond.
Understanding Regioselectivity: C4-Br vs. C6-Cl
The outcome of a reaction at either the C4 or C6 position is not arbitrary; it is governed by a combination of electronic effects, bond strengths, and, crucially, the reaction mechanism.
Palladium-Catalyzed Cross-Coupling Reactions
In palladium-catalyzed reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the first and often rate-determining step is the oxidative addition of the Pd(0) catalyst to the carbon-halogen bond. For dihalogenated N-heteroarenes, the conventional wisdom holds that halides alpha to the ring nitrogen (the C6 position in this case) are more reactive.[3] This preference is attributed to two main factors:
-
Electronic Activation : The electron-withdrawing nature of the pyridine nitrogen induces a greater partial positive charge (δ+) on the alpha carbons (C2 and C6), making them more susceptible to attack by the electron-rich Pd(0) catalyst.
-
Bond Dissociation Energy : The C-X bond alpha to the nitrogen is often weaker and easier to distort into the transition-state geometry required for oxidative addition.[4]
Furthermore, the reactivity order for halogens in oxidative addition is typically I > Br > Cl. Combining these principles, the C4-Br bond is generally favored for oxidative addition over the C6-Cl bond due to the inherent reactivity of bromine over chlorine. This creates a predictable selectivity for initial functionalization at the C4 position under standard cross-coupling conditions. However, it is noteworthy that recent advances have shown that this innate selectivity can be overturned through judicious ligand selection, with bulky N-heterocyclic carbene (NHC) ligands sometimes promoting unconventional C4-selectivity even in dichloropyridines.[3]
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, a nucleophile attacks an electron-deficient aromatic ring, forming a negatively charged intermediate (a Meisenheimer complex), followed by the expulsion of a leaving group.[5] The pyridine ring is inherently electron-deficient and is thus activated for SNAr, particularly at the positions ortho and para to the ring nitrogen (C2, C4, C6).[6] In this compound:
-
The C6 position is ortho to the ring nitrogen and is further activated by the electron-donating amino group at C2 (via resonance stabilization of the intermediate).
-
The C4 position is para to the ring nitrogen.
Both positions are electronically activated. However, the C6 position typically exhibits higher reactivity in SNAr due to its proximity to the primary activating nitrogen atom. Therefore, strong nucleophiles will preferentially displace the chloride at the C6 position.
Caption: Controlling regioselectivity in functionalizing the title compound.
Protocols for Palladium-Catalyzed Cross-Coupling
These reactions are foundational for creating C-C and C-N bonds and are typically performed under an inert atmosphere. The general workflow involves careful assembly of the catalyst, ligand, base, and reactants before heating.
Caption: General experimental workflow for Pd-catalyzed cross-coupling.
Suzuki-Miyaura Coupling (C4-Arylation/Vinylation)
Principle: The Suzuki-Miyaura reaction couples an organoboron reagent (boronic acid or ester) with an organic halide.[7][8] For this compound, this reaction is expected to proceed selectively at the C4-Br position.
Detailed Protocol:
-
Assembly: To a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).
-
Inerting: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the starting pyridine).
-
Reaction: Stir the reaction mixture vigorously and heat to 90 °C in an oil bath.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-18 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 4-aryl-6-chloropyridin-2-amine product.
| Catalyst System | Base | Solvent | Temp (°C) | Typical Yield | Reference Analogy |
| Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 75-95% | [8] |
| Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O (5:1) | 100 | 80-98% | [8] |
| PdCl₂(dppf) (3 mol%) | Cs₂CO₃ | DME | 85 | 70-90% | [9] |
Sonogashira Coupling (C4-Alkynylation)
Principle: This reaction couples a terminal alkyne with an aryl halide, employing both palladium and copper(I) catalysts.[10][11] It provides a powerful method for installing an alkyne moiety, a versatile functional group for further transformations (e.g., click chemistry, cyclizations). The reaction is highly selective for the C4-Br bond.
Detailed Protocol:
-
Assembly: To a dry Schlenk flask, add this compound (1.0 eq.), Palladium(II) acetate [Pd(OAc)₂] (0.02 eq.), Triphenylphosphine [PPh₃] (0.04 eq.), and Copper(I) iodide [CuI] (0.04 eq.).
-
Inerting: Seal the flask and establish an inert atmosphere (3x evacuate/backfill with argon).
-
Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (Et₃N) as both the base and a solvent component, followed by an additional anhydrous solvent such as THF or DMF. Add the terminal alkyne (1.2 eq.) via syringe.
-
Reaction: Stir the mixture at room temperature or heat gently to 40-60 °C if the reaction is sluggish.
-
Monitoring: Monitor for the consumption of the starting material by TLC or LC-MS. Reactions are often complete in 2-12 hours.
-
Workup: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (to remove copper salts) and brine. Dry the organic layer (Na₂SO₄), filter, and concentrate. Purify by flash column chromatography.[12]
| Catalyst System | Base | Solvent | Temp (°C) | Typical Yield | Reference Analogy |
| Pd(OAc)₂/PPh₃/CuI | Et₃N | THF | 25-50 | 70-90% | [12] |
| PdCl₂(PPh₃)₂/CuI | Et₃N/DBU | DMF | 60 | 75-95% | [10] |
| Copper-Free: Pd(PPh₃)₄ | Cs₂CO₃ | Acetonitrile | 80 | 65-85% | [13] |
Buchwald-Hartwig Amination (C4-Amination)
Principle: The Buchwald-Hartwig amination forms a C-N bond between an aryl halide and a primary or secondary amine.[14][15] This reaction is a cornerstone for synthesizing substituted anilines and their heteroaromatic analogs. Again, selectivity for the C4-Br bond is expected.
Detailed Protocol:
-
Assembly: In a glovebox or under a strong flow of argon, add Palladium(II) acetate [Pd(OAc)₂] (0.02 eq.) and a suitable phosphine ligand (e.g., BINAP (0.03 eq.) or XPhos (0.04 eq.)) to a dry Schlenk tube.
-
Catalyst Pre-formation (Optional but Recommended): Add a small amount of anhydrous toluene and stir for 10 minutes at room temperature.
-
Reagent Addition: Add Sodium tert-butoxide (NaOtBu, 1.4 eq.), this compound (1.0 eq.), and the desired primary or secondary amine (1.2 eq.).
-
Solvent and Reaction: Add additional anhydrous, degassed solvent (e.g., toluene or dioxane). Seal the tube and heat the mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Track the reaction's progress via LC-MS. Reactions typically require 4-24 hours.
-
Workup: After cooling, quench the reaction carefully by adding saturated aqueous ammonium chloride. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic phase (Na₂SO₄), filter, concentrate, and purify the product by flash column chromatography.[16]
| Catalyst System | Base | Solvent | Temp (°C) | Typical Yield | Reference Analogy |
| Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | 60-85% | [16] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 110 | 70-95% | [17] |
| G3-XPhos Precatalyst | LHMDS | Dioxane | 90 | 75-95% | [17] |
Protocol for Nucleophilic Aromatic Substitution (SNAr)
Principle: This reaction leverages the electron-deficient nature of the pyridine ring to displace a halide with a strong nucleophile. For this compound, the reaction is highly regioselective for the C6-Cl position.[6][18]
Detailed Protocol (Example with Sodium Methoxide):
-
Reagent Preparation: Prepare a solution of sodium methoxide (NaOMe) by carefully adding sodium metal (1.5 eq.) to anhydrous methanol under an inert atmosphere. Alternatively, use a commercially available solution of NaOMe in methanol.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add this compound (1.0 eq.) and dissolve it in anhydrous methanol.
-
Nucleophile Addition: Add the sodium methoxide solution (1.5 eq.) to the flask.
-
Reaction: Heat the mixture to reflux (approx. 65 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-8 hours).
-
Workup: Cool the reaction to room temperature and carefully neutralize with 1M HCl until pH ~7. Remove the methanol under reduced pressure.
-
Purification: Partition the residue between water and ethyl acetate. Separate the layers, and extract the aqueous layer again with ethyl acetate. Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the resulting 4-bromo-6-methoxypyridin-2-amine by crystallization or flash column chromatography.
| Nucleophile | Solvent | Conditions | Product | Reference Analogy |
| NaOMe | Methanol | Reflux | 4-bromo-6-methoxypyridin-2-amine | [6] |
| R₂NH (e.g., Piperidine) | Ethanol or neat | 80-120 °C | 4-bromo-6-(piperidin-1-yl)pyridin-2-amine | [19] |
| NaSMe | DMF | 60 °C | 4-bromo-6-(methylthio)pyridin-2-amine | [18] |
Conclusion
This compound is a strategically designed building block that enables predictable and sequential functionalization of the pyridine core. By understanding the underlying principles of reactivity, chemists can selectively target either the C4-Br bond via palladium-catalyzed cross-coupling or the C6-Cl bond via nucleophilic aromatic substitution. The protocols and data provided herein serve as a robust starting point for researchers to exploit this versatile intermediate in the synthesis of novel compounds for pharmaceutical, agrochemical, and materials science applications.
References
- 1. 1206250-19-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. chemscene.com [chemscene.com]
- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Chemoselective Suzuki-Miyaura Coupling of 4-Bromo-6-chloropyridin-2-amine with Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 4-Bromo-6-chloropyridin-2-amine with a variety of boronic acids. This reaction is of significant interest in medicinal chemistry and materials science for the synthesis of complex substituted 2-aminopyridines, which are prevalent scaffolds in numerous biologically active molecules.[1] A key challenge and focus of this guide is achieving high chemoselectivity, favoring reaction at the more labile carbon-bromine bond over the carbon-chlorine bond. We will delve into the mechanistic underpinnings of this selectivity, provide detailed, field-tested protocols, and present data in a clear, comparative format to aid in experimental design and execution.
Introduction: The Strategic Importance of Substituted 2-Aminopyridines
The 2-aminopyridine moiety is a privileged scaffold in drug discovery, appearing in a wide array of therapeutic agents. The ability to introduce diverse substituents at specific positions on this ring system is crucial for modulating pharmacological properties. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for the formation of carbon-carbon bonds, offering a broad functional group tolerance and generally mild reaction conditions.[2][3]
The substrate, this compound, presents an interesting case for selective functionalization. The differential reactivity of the C-Br and C-Cl bonds allows for a stepwise approach to the synthesis of di-substituted 2-aminopyridines, making it a valuable building block for creating molecular diversity. This guide will focus on the first, highly selective coupling at the C4-position.
Mechanistic Insights and Chemoselectivity
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.[4][5][6] The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
The Catalytic Cycle
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Basis of Chemoselectivity
The key to the selective reaction at the C-Br bond lies in the first step of the catalytic cycle: oxidative addition. The rate of oxidative addition of aryl halides to the Pd(0) catalyst is highly dependent on the carbon-halogen bond dissociation energy. The bond dissociation energies follow the trend: C-I < C-Br < C-Cl < C-F.[7] Consequently, the C-Br bond in this compound is significantly more reactive towards oxidative addition than the stronger C-Cl bond. This difference in reactivity allows for the selective formation of the C-C bond at the 4-position while leaving the chlorine atom at the 6-position intact for potential subsequent transformations.
Experimental Protocols
The following protocols are designed as robust starting points for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Optimization may be necessary for specific boronic acids, particularly those with challenging electronic or steric properties.
General Workflow
Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.
Protocol 1: Using Pd(PPh₃)₄
This protocol utilizes the widely available and effective catalyst, Tetrakis(triphenylphosphine)palladium(0).
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Potassium phosphate (K₃PO₄) (2.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Schlenk flask or reaction vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the desired arylboronic acid, and potassium phosphate.[8]
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[8]
-
Catalyst and Solvent Addition: Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0). Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale, use 4 mL of 1,4-dioxane and 1 mL of water).[8]
-
Reaction: Stir the reaction mixture at 85-95 °C.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-6-chloropyridin-2-amine product.
Protocol 2: Using a Buchwald Ligand System
For more challenging substrates or to potentially improve yields, a more active catalyst system employing a Buchwald ligand can be utilized.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
SPhos (0.04 eq)
-
Potassium phosphate (K₃PO₄) (3.0 eq)
-
Toluene (anhydrous, degassed)
-
Water (degassed)
-
Schlenk flask
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[9]
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent Addition: Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).
-
Reaction: Stir the mixture vigorously and heat to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Data Presentation: Expected Outcomes
While specific yield data for this compound is not extensively published, we can extrapolate expected outcomes based on structurally similar substrates. The following table presents typical yields for the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids, which serves as a strong predictive model.[9]
| Catalyst System | Arylboronic Acid | Base | Solvent | Expected Yield (%) |
| Pd(PPh₃)₄ | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 80-90 |
| Pd(PPh₃)₄ | 4-Methylphenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 78-88 |
| Pd(PPh₃)₄ | 4-Methoxyphenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 83-93 |
| Pd(PPh₃)₄ | 4-Chlorophenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 73-83 |
| Pd(OAc)₂ / SPhos | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | >90 |
Note: Yields are indicative and may vary based on reaction scale and purity of reagents.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction stalls, consider increasing the catalyst loading slightly or switching to a more active ligand system like SPhos. Ensure that the solvents are rigorously degassed to prevent catalyst deactivation.
-
Homocoupling of Boronic Acid: This side reaction can occur, especially at higher temperatures. Using the correct stoichiometry of reagents can minimize this.
-
Protodeborylation: The presence of excess water or acidic impurities can lead to the conversion of the boronic acid back to the corresponding arene. Ensure the base is of high quality and the reaction is run under anhydrous (except for the added water) conditions.
-
Coordination to Pyridine Nitrogen: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, potentially inhibiting its activity.[4] The use of bulky phosphine ligands, such as those in the Buchwald system, can help mitigate this effect.
Conclusion
The chemoselective Suzuki-Miyaura coupling of this compound offers a reliable and efficient route to a diverse range of 4-aryl-6-chloropyridin-2-amines. By leveraging the inherent difference in reactivity between the C-Br and C-Cl bonds, this transformation provides a valuable tool for the synthesis of complex molecules in drug discovery and materials science. The protocols outlined in this guide, based on well-established precedents, provide a solid foundation for researchers to successfully implement this important reaction.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 4-Bromo-6-chloropyridin-2-amine
Introduction: The Strategic Value of 4-Bromo-6-chloropyridin-2-amine in Medicinal Chemistry
In the landscape of modern drug discovery and development, the strategic selection of starting materials is paramount to the efficient construction of novel molecular architectures with therapeutic potential. This compound is a highly versatile and valuable building block in this regard. Its unique trifunctional nature—an amino group and two distinct halogen atoms (bromine and chlorine) at positions amenable to selective functionalization—offers a rich platform for the synthesis of a diverse array of heterocyclic compounds. The differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions, coupled with the nucleophilicity of the amino group and the pyridine nitrogen, allows for a stepwise and controlled elaboration of the pyridine core. This guide provides detailed application notes and robust protocols for the utilization of this compound in the synthesis of novel heterocyclic structures through key synthetic transformations, including palladium-catalyzed cross-coupling reactions and subsequent cyclization strategies.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[1] For this compound, the C-Br bond is significantly more reactive than the C-Cl bond in typical palladium-catalyzed processes, enabling regioselective functionalization at the 4-position.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Boronic Acids
The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)-C(sp²) bonds, widely employed in the synthesis of biaryl and heteroaryl-substituted compounds.[2] The reaction of this compound with a variety of arylboronic acids proceeds with high regioselectivity at the C4-position.
Causality of Experimental Choices:
-
Catalyst System: A combination of a palladium(II) precatalyst like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as SPhos or XPhos is often employed. These ligands facilitate the rate-limiting oxidative addition step and promote the reductive elimination to afford the desired product.
-
Base: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is crucial for the transmetalation step, where the organic moiety is transferred from the boronic acid to the palladium center.[3]
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is typically used to dissolve both the organic and inorganic reagents.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 1,4-dioxane (2 mL).
-
Seal the Schlenk flask with a septum, and evacuate and backfill with argon three times.
-
Add the catalyst premix to the Schlenk flask via syringe, followed by 1,4-dioxane (8 mL) and degassed water (2 mL).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the desired 4-phenyl-6-chloropyridin-2-amine.
Table 1: Representative Data for Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Phenyl-6-chloropyridin-2-amine | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-6-chloropyridin-2-amine | 80-90 |
| 3 | 3-Thienylboronic acid | 4-(Thiophen-3-yl)-6-chloropyridin-2-amine | 75-85 |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of aryl halides with a wide range of primary and secondary amines.[1][4] This reaction provides a direct route to novel 4-amino-substituted pyridines from this compound.
Causality of Experimental Choices:
-
Catalyst System: Palladium precatalysts such as Pd₂(dba)₃ or Pd(OAc)₂ are commonly used in combination with sterically hindered, electron-rich phosphine ligands like Xantphos or BINAP.[5] These ligands facilitate the reductive elimination step, which is often rate-limiting in C-N bond formation.
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.
-
Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are preferred to prevent catalyst deactivation and side reactions.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and Xantphos (0.036 mmol, 3.6 mol%).
-
Add anhydrous toluene (5 mL) and stir for 10 minutes at room temperature.
-
Add this compound (1.0 mmol, 1.0 equiv), morpholine (1.2 mmol, 1.2 equiv), and NaOtBu (1.4 mmol, 1.4 equiv).
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite.
-
Wash the filtrate with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-(morpholin-4-yl)-6-chloropyridin-2-amine.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing a gateway to a wide range of functionalized alkynes.[6][7] These products can serve as versatile intermediates for further transformations, including cyclization reactions.
Causality of Experimental Choices:
-
Catalyst System: The classic Sonogashira coupling employs a dual catalyst system consisting of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is involved in the formation of a copper acetylide intermediate.[8]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and neutralize the HX formed during the reaction.
-
Solvent: Aprotic polar solvents like DMF or THF are commonly used.
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous DMF (8 mL) and Et₃N (2.0 mmol, 2.0 equiv).
-
Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise.
-
Stir the reaction mixture at 60-70 °C.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Cool the reaction to room temperature, dilute with water (20 mL), and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-(phenylethynyl)-6-chloropyridin-2-amine.
Part 2: Synthesis of Fused Heterocyclic Systems
The functionalized 2-aminopyridine derivatives obtained from the cross-coupling reactions are ideal precursors for the synthesis of fused heterocyclic systems, which are prevalent in many biologically active molecules. A prominent example is the synthesis of imidazo[1,2-a]pyridines.
Synthesis of Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds with a broad spectrum of biological activities.[9] They can be readily synthesized from 2-aminopyridines through condensation with α-haloketones or related reagents.
Reaction Principle: The synthesis typically proceeds via an initial Sₙ2 reaction between the pyridine nitrogen of the 2-aminopyridine and the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.[10]
Experimental Protocol: Synthesis of a 7-Chloro-5-phenyl-imidazo[1,2-a]pyridine Derivative
Materials:
-
4-Phenyl-6-chloropyridin-2-amine (from Suzuki coupling)
-
2-Bromoacetophenone
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 4-phenyl-6-chloropyridin-2-amine (1.0 mmol, 1.0 equiv) in ethanol (10 mL).
-
Add 2-bromoacetophenone (1.1 mmol, 1.1 equiv) and NaHCO₃ (1.5 mmol, 1.5 equiv).
-
Heat the reaction mixture to reflux (approximately 80 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, wash with brine (10 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent to obtain the crude product.
-
Purify by column chromatography on silica gel to yield the desired 7-chloro-2,5-diphenylimidazo[1,2-a]pyridine.
Visualization of Synthetic Pathways
Conclusion and Future Perspectives
This compound is a powerful and versatile starting material for the synthesis of a wide range of novel heterocyclic compounds. The selective functionalization of the C-Br bond via palladium-catalyzed cross-coupling reactions, followed by subsequent transformations such as cyclization, provides a robust and efficient strategy for the construction of complex molecular scaffolds. The protocols outlined in this guide serve as a solid foundation for researchers in medicinal chemistry and drug development to explore the vast chemical space accessible from this valuable building block. Further exploration of the reactivity of the remaining chloro and amino functionalities will undoubtedly lead to the discovery of new and innovative therapeutic agents.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Conditions for 4-Bromo-6-chloropyridin-2-amine
Welcome to the technical support guide for optimizing the Suzuki-Miyaura cross-coupling of 4-Bromo-6-chloropyridin-2-amine. This resource is tailored for researchers, scientists, and drug development professionals who are navigating the complexities of this specific transformation. The unique electronic and structural features of this substrate—namely the presence of two different halogens, an electron-deficient pyridine ring, and a potentially coordinating amino group—present distinct challenges. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot common issues and achieve optimal results.
Frequently Asked Questions (FAQs)
Q1: I'm planning my first experiment with this compound. Which halogen, bromine or chlorine, will react selectively in the Suzuki coupling?
The reaction will be selective for the C-Br bond. The selectivity is dictated by the relative bond dissociation energies of the carbon-halogen bonds and the mechanism of the rate-determining oxidative addition step.[1] The C-Br bond (approx. 276 kJ/mol) is significantly weaker than the C-Cl bond (approx. 339 kJ/mol).[1] Consequently, the palladium(0) catalyst will preferentially insert into the C-Br bond, which has a lower activation energy barrier for oxidative addition.[1][2][3][4] To maintain this selectivity, it is crucial to use mild reaction conditions. Overly forcing conditions, such as excessively high temperatures, could lead to competitive reaction at the C-Cl bond.
Q2: Can the 2-amino group on the pyridine ring interfere with the palladium catalyst?
Yes, the 2-amino group can pose a challenge. Pyridinic nitrogens and amino groups can act as Lewis bases and coordinate to the palladium center. This coordination can potentially sequester the catalyst, forming an inactive or less active complex, thereby hindering its entry into the catalytic cycle.[5]
To mitigate this, the choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as the Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), are highly effective.[3][6][7] These ligands are not only excellent at stabilizing the active Pd(0) species but their steric bulk can disfavor the binding of the aminopyridine substrate to the metal center in a non-productive manner, thus keeping the catalyst active and available for the desired cross-coupling.[3][7]
Q3: My reaction is showing low conversion. What are the most common reasons for this?
Low conversion is a frequent issue and can typically be traced back to a few key areas:
-
Inactive Catalyst: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), it must be efficiently reduced in situ.[4] More importantly, the Pd(0) species is sensitive to oxygen, which can oxidize it to an inactive state.[8][9] Ensure your reaction setup is rigorously degassed and maintained under an inert atmosphere (Argon or Nitrogen).[8][10]
-
Suboptimal Ligand: For an electron-deficient and potentially coordinating substrate like this, a generic ligand such as PPh₃ may be insufficient.[3] You need a highly active, electron-rich, and bulky ligand to promote the challenging oxidative addition and subsequent reductive elimination steps.[3][7]
-
Inappropriate Base: The base plays a crucial role in activating the boronic acid for the transmetalation step.[11][12] If the base is too weak or poorly soluble in the reaction medium, this step can be slow or stall completely.[6]
-
Poor Reagent Solubility: If any of the coupling partners are not fully dissolved at the reaction temperature, the reaction will be slow and incomplete.[6][13] Adjusting the solvent system may be necessary.
-
Low Temperature: While it's good to start with mild conditions to ensure selectivity, this substrate is electron-deficient, which can make oxidative addition sluggish. A moderate increase in temperature (e.g., from 80 °C to 100 °C) may be required.
Q4: I'm observing significant amounts of a byproduct that corresponds to the homocoupling of my boronic acid. How can I prevent this?
Boronic acid homocoupling is a common side reaction, primarily caused by the presence of oxygen or Pd(II) species in the reaction mixture.[4][9][10] When Pd(II) is present, it can undergo a transmetalation with two molecules of the boronic acid, leading to the formation of a biaryl byproduct and regeneration of Pd(0).[4][14]
Strategies to Minimize Homocoupling:
-
Rigorous Degassing: This is the most critical step. Sparge your solvent and the reaction mixture with an inert gas (Argon is preferred due to its density) for 15-30 minutes before adding the catalyst.[10] Ensure a positive pressure of inert gas is maintained throughout the reaction.[6]
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can be advantageous over Pd(II) sources like Pd(OAc)₂.[10] This minimizes the initial concentration of Pd(II) available for homocoupling.
-
Add a Reducing Agent: If using a Pd(II) source, adding a mild reducing agent like potassium formate can help reduce Pd(II) to the active Pd(0) state without interfering with the main catalytic cycle.[14]
-
Use the Boronic Acid as the Limiting Reagent: If possible, using a slight excess of the aryl halide (e.g., 1.1 to 1.2 equivalents) relative to the boronic acid can sometimes suppress homocoupling.
Q5: My mass spec shows a byproduct corresponding to the starting material where the bromine has been replaced by a hydrogen. What is this and how do I stop it?
This side reaction is called protodeboronation (if it happens to your boronic acid partner) or dehalogenation (if it happens to your halide partner).[4][15]
-
Protodeboronation: The C-B bond of the boronic acid is cleaved and replaced by a C-H bond. This is often promoted by excessive water, high temperatures, or a strongly basic medium, particularly with electron-deficient boronic acids.[6][8][15]
-
Dehalogenation: The C-Br bond is cleaved and replaced by a C-H bond. This can occur after oxidative addition if a hydride source is present, followed by reductive elimination.[4]
-
Solution: Ensure solvents are pure and free of potential hydride donors. Amine bases or alcohols can sometimes be sources of hydrides.[4] Using a well-defined catalyst and ligand system under carefully controlled conditions can minimize this pathway.
-
Troubleshooting Guide
This section provides a systematic approach to resolving specific experimental issues.
| Problem | Potential Cause(s) | Recommended Solutions & Explanations |
| No Reaction or <10% Conversion | 1. Catalyst Inactivity: Oxygen contamination; poor quality precatalyst/ligand.[8] 2. Inefficient Precatalyst Reduction: If using a Pd(II) source, in-situ reduction to Pd(0) may be failing. 3. Conditions too Mild: Temperature is too low for the electron-deficient substrate. | 1. Improve Inert Atmosphere: Degas solvent and reaction mixture thoroughly with Argon. Use fresh, high-purity catalyst and ligand stored under inert gas.[10] 2. Switch Catalyst: Use a pre-formed Pd(0) catalyst like Pd₂(dba)₃ or a modern, highly active Buchwald G3/G4 precatalyst which forms the active LPd(0) species reliably.[16] 3. Increase Temperature: Incrementally increase the reaction temperature in 10 °C steps (e.g., from 80 °C to 90 °C, then 100 °C). |
| Stalled Reaction (e.g., 40-60% Conversion) | 1. Base Insufficiency: Base is not strong enough or has poor solubility.[6][12] 2. Catalyst Deactivation: The ligand may not be robust enough, leading to the formation of inactive palladium black.[4] 3. Boronic Acid Degradation: Protodeboronation is consuming the nucleophile over the course of the reaction.[15] | 1. Screen Bases: Switch to a stronger or more soluble base. K₃PO₄ is often more effective than K₂CO₃. Cs₂CO₃ is very effective but more expensive.[6][12] 2. Screen Ligands: Switch to a more robust, bulky, electron-rich ligand like SPhos, XPhos, or RuPhos.[3][7] 3. Use a Boronic Ester: Switch from the boronic acid to its corresponding pinacol (BPin) or neopentyl glycol ester to improve stability.[17] |
| Formation of Multiple Products / Poor Selectivity | 1. Conditions too Harsh: High temperature or a hyperactive catalyst system is causing coupling at the C-Cl position. 2. Impure Starting Materials: Contaminants in reagents or solvents can lead to unexpected side reactions. | 1. Reduce Temperature: Lower the reaction temperature. Often, selectivity can be achieved at the expense of reaction rate. 2. Screen Catalysts: A less reactive catalyst system might provide better selectivity. For instance, a Pd(PPh₃)₄-based system might be more selective (albeit slower) than a more active Buchwald system. 3. Verify Purity: Confirm the purity of all reagents (aryl halide, boronic acid, base, solvent) by NMR or LC-MS before use. |
Visualizing the Process: A Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving common issues encountered during the optimization of this Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. mt.com [mt.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Protodeboronation - Wikipedia [en.wikipedia.org]
- 16. reddit.com [reddit.com]
- 17. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Buchwald-Hartwig Amination of 4-Bromo-6-chloropyridin-2-amine
Welcome to our dedicated technical support guide for researchers, chemists, and process development professionals working on the Buchwald-Hartwig amination of 4-Bromo-6-chloropyridin-2-amine. This challenging substrate presents a classic problem of regioselectivity, alongside the inherent difficulties of cross-coupling reactions on electron-deficient pyridine rings. This guide is structured to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when performing a Buchwald-Hartwig amination on this compound?
The principal challenge is achieving regioselectivity . The substrate has two potential reaction sites: a carbon-bromine (C-Br) bond at the C4 position and a carbon-chlorine (C-Cl) bond at the C6 position. The goal is typically to achieve selective amination at one site while leaving the other intact for subsequent transformations.
Q2: Which position is more likely to react first, the C4-Br or the C6-Cl?
The C4-Br bond is significantly more reactive. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) center. The energy barrier for this step follows the general trend: C-I > C-Br > C-Cl.[1] Therefore, under controlled conditions, the palladium catalyst will preferentially react with the weaker C-Br bond, enabling selective amination at the C4 position.
Q3: Can the free amine group at the C2 position interfere with the reaction?
Yes, it's a critical consideration. The basic nitrogen of the 2-amino group and the pyridine ring itself can coordinate to the palladium catalyst. This can lead to catalyst inhibition or the formation of inactive complexes, slowing down or stalling the catalytic cycle.[2][3] The use of bulky, electron-rich phosphine ligands is crucial to mitigate this issue, as they create a sterically hindered environment around the palladium center that can disfavor coordination of the substrate's amino group while still promoting the desired catalytic activity.[2]
Q4: Is it possible to perform a second amination at the C6-Cl position after reacting the C4-Br site?
Absolutely. This is a common and powerful strategy for creating diverse libraries of 2,4-diaminopyridine derivatives. Once the C4-amine has been installed, the remaining C6-Cl bond can be targeted for a second Buchwald-Hartwig amination. However, this will almost certainly require more forcing conditions (e.g., higher temperatures, a more active catalyst system) due to the lower reactivity of the C-Cl bond.[4]
Troubleshooting Guide: From Theory to Benchtop Solutions
This section addresses specific experimental issues in a question-and-answer format, providing a logical workflow for diagnosing and solving common problems.
// Nodes start [label="Reaction Outcome?", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; no_reaction [label="Problem: No or Low Conversion\nat C4-Br", fillcolor="#FBBC05", fontcolor="#202124"]; selectivity_issue [label="Problem: Amination at C6-Cl\n(Loss of Selectivity)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; byproduct_issue [label="Problem: Hydrodehalogenation\n or Decomposition", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Solutions for No Reaction check_catalyst [label="1. Verify Catalyst System\n- Use a pre-catalyst (e.g., G3/G4)\n- Increase catalyst loading (2-5 mol%)\n- Screen more active ligands (Table 1)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; check_conditions [label="2. Check Reaction Conditions\n- Ensure strict inert atmosphere\n- Use fresh, anhydrous solvent/base\n- Gradually increase temperature (e.g., 80°C -> 100°C)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
// Solutions for Selectivity Issue lower_temp [label="1. Reduce Temperature\n- Start at a lower temp (e.g., 60-80°C)\n to favor the more reactive C-Br bond.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; less_active_catalyst [label="2. Modify Catalyst System\n- Reduce catalyst loading\n- Consider a less reactive ligand if over-reactivity is the issue.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; shorter_time [label="3. Reduce Reaction Time\n- Monitor reaction closely by LC-MS\n and quench once C4-Br starting\n material is consumed.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
// Solutions for Byproduct Issue anhydrous [label="1. Ensure Anhydrous Conditions\n- Dry all reagents and solvents meticulously.\n- Use a fresh, high-purity base.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; amine_stoich [label="2. Adjust Amine Stoichiometry\n- Use a slight excess of amine (1.1-1.2 eq)\n to favor amination over reduction.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; weaker_base [label="3. Consider a Weaker Base\n- If substrate is degrading, switch from\n NaOtBu to K3PO4 or Cs2CO3 (may require\n higher temperature).", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
// Connections start -> no_reaction [label="Low Conversion"]; start -> selectivity_issue [label="Wrong Product"]; start -> byproduct_issue [label="Side Products"];
no_reaction -> check_catalyst [style=dashed]; no_reaction -> check_conditions [style=dashed];
selectivity_issue -> lower_temp [style=dashed]; selectivity_issue -> less_active_catalyst [style=dashed]; selectivity_issue -> shorter_time [style=dashed];
byproduct_issue -> anhydrous [style=dashed]; byproduct_issue -> amine_stoich [style=dashed]; byproduct_issue -> weaker_base [style=dashed]; } ` Caption: Troubleshooting workflow for common issues.
Problem 1: No reaction or very low conversion at the C4-Br position.
This is a common issue indicating that the catalytic cycle is not turning over efficiently. The oxidative addition step is likely the bottleneck.
-
Pillar of Inquiry: Catalyst System Integrity
-
Explanation: The active Pd(0) species may not be forming efficiently or may be degrading. Palladium(II) precursors like Pd(OAc)₂ can be unreliable. [15]
-
Solution:
-
Use a Pre-catalyst: Switch to a well-defined palladium pre-catalyst, such as a G3 or G4 palladacycle. These form the active Pd(0) species more cleanly and efficiently. [15]
-
Ligand Choice: Standard ligands like PPh₃ are ineffective for this substrate. You must use a bulky, electron-rich phosphine ligand. Refer to Table 1 for recommended options. Josiphos-type and biarylphosphine ligands are excellent starting points. [9, 11]
-
Increase Catalyst Loading: For challenging heteroaryl substrates, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% can significantly improve conversion.
-
-
-
Pillar of Inquiry: Reaction Conditions
-
Explanation: Buchwald-Hartwig reactions are highly sensitive to oxygen and water, which can deactivate the catalyst.
-
Solution:
-
Inert Atmosphere: Ensure the reaction is set up and run under a strictly inert atmosphere (Argon or high-purity Nitrogen) using proper Schlenk line or glovebox techniques. [4]
-
Solvent & Reagent Purity: Use anhydrous, degassed solvents. Ensure your base (e.g., NaOtBu) is fresh and has been stored under inert gas, as it is highly hygroscopic.
-
Temperature: While selectivity is a concern, some thermal energy is required. If running at room temperature yields no product, gradually increase the temperature to 80-100 °C.
-
-
Problem 2: The reaction is not selective; I'm getting amination at both the C4-Br and C6-Cl positions.
This indicates your reaction conditions are too harsh, overcoming the inherent reactivity difference between the C-Br and C-Cl bonds.
-
Pillar of Inquiry: Reaction Energetics
-
Explanation: Higher temperatures provide enough energy to overcome the larger activation barrier of C-Cl bond oxidative addition.
-
Solution:
-
Lower the Temperature: This is the most critical parameter for controlling selectivity. Begin your optimization at a lower temperature (e.g., 70-80 °C) and monitor the reaction closely.
-
Reduce Reaction Time: Use LC-MS to track the disappearance of the starting material. Stop the reaction as soon as the 4-bromo starting material is consumed to prevent the slower reaction at the C6-Cl position from proceeding.
-
Use a Milder Base: While strong bases like NaOtBu are generally required, switching to K₃PO₄ or Cs₂CO₃ can sometimes temper reactivity, although this may require a more active catalyst to achieve reasonable rates at the C-Br position. [7]
-
-
Problem 3: A significant amount of 4-H-6-chloropyridin-2-amine (hydrodehalogenation) is forming.
Hydrodehalogenation is a competitive side reaction where the C-Br bond is reduced instead of aminated. [3]
-
Pillar of Inquiry: Competing Catalytic Pathways
-
Explanation: This side reaction can become significant if the reductive elimination of the desired product is slow or if there are sources of hydride (often from trace water or the amine itself via β-hydride elimination).
-
Solution:
-
Strictly Anhydrous Conditions: Re-verify that all reagents and solvents are scrupulously dry. Traces of water can promote this side reaction.
-
Amine Stoichiometry: Using a slight excess of the amine coupling partner (e.g., 1.1–1.2 equivalents) can help ensure the amination pathway is favored over competing processes.
-
Ligand Choice: Certain ligands are better at promoting the final reductive elimination step, which outcompetes the hydrodehalogenation pathway. If this is a persistent issue, screen alternative bulky phosphine ligands.
-
-
Data & Protocols
Table 1: Recommended Ligand Selection
The choice of ligand is arguably the most critical variable for success with this substrate class.
| Ligand | Type | Key Characteristics & Rationale |
| XPhos | Biaryl Monophosphine | Highly active, bulky, and electron-rich. Excellent general ligand for challenging substrates, including heteroaryl chlorides. [1] |
| RuPhos | Biaryl Monophosphine | Similar to XPhos, often provides excellent results for C-N couplings involving secondary amines. |
| Josiphos (CyPFtBu) | Ferrocene Diphosphine | A "fourth generation" chelating ligand with exceptional activity for coupling aryl chlorides and heteroaryl halides at low catalyst loadings. Its defined bite angle and steric bulk are ideal for this substrate. [9, 11] |
| Xantphos | Diphosphine | Has a large, well-defined bite angle. Has been used successfully for the selective amination of bromochloropyridines. [13] |
Table 2: Base Selection Guide
| Base | pKa of Conj. Acid | Typical Use & Comments |
| NaOt-Bu | ~19 | The most common and generally most active base. Can cause degradation of base-sensitive functional groups. |
| LiHMDS | ~26 | Very strong, non-nucleophilic base. Useful for reactions at lower temperatures or with protic functional groups. |
| K₃PO₄ | ~12.3 | Weaker inorganic base. Good for substrates with base-sensitive groups (e.g., esters). Often requires higher temperatures or a more active catalyst system. [7] |
| Cs₂CO₃ | ~10.3 | A mild inorganic base, often used in combination with more active catalyst systems for sensitive substrates. |
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and strong bases are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Selective Mono-Amination at the C4-Br Position
This protocol is designed as a robust starting point for achieving high selectivity.
-
Reaction Setup (Glovebox or Schlenk Line):
-
To a dry oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Add the this compound (1.0 equivalent).
-
Seal the flask, evacuate and backfill with Argon (repeat this cycle 3 times).
-
-
Reagent Addition:
-
Add the amine coupling partner (1.1 equivalents).
-
Add anhydrous, degassed toluene (to make a ~0.1 M solution with respect to the starting material) via syringe.
-
-
Reaction Execution:
-
Place the sealed flask in a preheated oil bath at 80 °C.
-
Stir vigorously. Monitor the reaction progress by taking aliquots (via syringe under Ar) and analyzing by LC-MS or TLC.
-
The reaction is complete when the starting material is consumed (typically 4-12 hours).
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Dilute with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired 4-amino-6-chloropyridin-2-amine product.
-
Protocol 2: Subsequent Amination at the C6-Cl Position
This protocol is for reacting the product from Protocol 1 to create a di-substituted pyridine.
-
Reaction Setup:
-
Follow the same setup procedure as in Protocol 1, using the 4-amino-6-chloropyridin-2-amine as the starting material.
-
Due to the less reactive C-Cl bond, a more robust catalyst system may be required. A Josiphos-based catalyst is an excellent choice here.[5] Consider a higher catalyst loading (3-5 mol%).
-
-
Reagent Addition:
-
Add the second amine (can be the same or different from the first, 1.2 equivalents).
-
Add anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane).
-
-
Reaction Execution:
-
Place the sealed flask in a preheated oil bath at a higher temperature, typically 100-110 °C.
-
Monitor the reaction as before. These reactions may require longer times (12-24 hours).
-
-
Work-up and Purification:
-
Follow the same work-up and purification procedures as outlined in Protocol 1.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evolution of a fourth generation catalyst for the amination and thioetherification of aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cross-Coupling Reactions of 4-Bromo-6-chloropyridin-2-amine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for side reactions encountered during the cross-coupling of 4-bromo-6-chloropyridin-2-amine. The inherent functionalities of this substrate—a pyridine core, a primary amine, and two distinct halogen atoms—present unique challenges and opportunities in synthetic chemistry. This resource aims to equip you with the knowledge to navigate these complexities and optimize your reaction outcomes.
Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses specific issues you may encounter during your experiments. Each entry details the problem, its probable causes, and actionable strategies for mitigation.
Issue 1: Significant Formation of Homocoupling Byproducts
Question: I am observing a significant amount of homocoupling byproducts in my Suzuki-Miyaura coupling reaction with this compound, where my boronic acid couples with itself. What causes this, and how can I minimize it?
Answer:
Homocoupling is a prevalent side reaction where two molecules of the same coupling partner react, leading to undesired dimers (e.g., biaryls from boronic acids).[1][2] This side reaction consumes your starting material, reduces the yield of the desired product, and complicates purification.
Primary Causes:
-
Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species.[1][3] These Pd(II) species can promote the homocoupling of organoboron compounds.[1]
-
Inactive or Inefficient Catalyst Activation: If the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state, the remaining Pd(II) can drive the homocoupling pathway.[1][2]
-
Slow Cross-Coupling Kinetics: If the desired cross-coupling reaction is sluggish, the competing homocoupling pathway can become more prominent.[1]
Troubleshooting & Optimization Strategies:
| Strategy | Action | Rationale |
| Inert Atmosphere | Thoroughly degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or sparging with argon/nitrogen) and maintain a strict inert atmosphere throughout the reaction.[1] | Minimizes the presence of oxygen, which is a key contributor to catalyst oxidation and subsequent homocoupling.[1][3] |
| Catalyst Selection | Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) or a precatalyst that efficiently generates the active Pd(0) species.[1] | Ensures a higher concentration of the catalytically active Pd(0) species, favoring the desired cross-coupling cycle. |
| Ligand Choice | Screen bulky, electron-rich phosphine ligands such as SPhos or XPhos.[1] | These ligands can accelerate the desired reductive elimination step to form the cross-coupled product over pathways leading to homocoupling.[1] |
| Base and Temperature Optimization | Experiment with different bases (e.g., K₃PO₄, K₂CO₃) and consider running the reaction at a lower temperature. | Weaker bases or lower temperatures can sometimes reduce the rate of homocoupling more significantly than the cross-coupling reaction.[1] |
Issue 2: Hydrodehalogenation Leading to Unwanted Byproducts
Question: My reaction is producing significant amounts of 6-chloro-pyridin-2-amine (hydrodebromination) and/or 4-bromo-pyridin-2-amine (hydrodechlorination). What is causing this dehalogenation, and how can I prevent it?
Answer:
Hydrodehalogenation is a common side reaction where a halogen atom is replaced by a hydrogen atom.[4] This leads to the formation of reduced, non-coupled pyridine byproducts, lowering the yield and complicating purification. This issue is particularly prevalent with electron-rich aryl halides and highly active catalyst systems.[4]
Primary Causes:
-
Source of Hydride: The reaction mixture may contain sources of hydride that can be transferred to the palladium center. Common sources include water, alcoholic solvents, and certain amine bases.[4][5]
-
Competitive Reductive Pathway: A reductive pathway can compete with the desired transmetalation step. This involves the formation of a palladium-hydride species, which then undergoes reductive elimination with the aryl halide to yield the dehalogenated product.[4]
Troubleshooting & Optimization Strategies:
| Strategy | Action | Rationale |
| Anhydrous Conditions | Ensure all reagents and solvents are strictly anhydrous. Use freshly distilled solvents and oven-dried glassware. | Water is a common proton source that can lead to the formation of palladium-hydride species responsible for hydrodehalogenation.[1][5] |
| Solvent Selection | Avoid alcoholic solvents. Opt for non-protic solvents like dioxane, toluene, or THF.[4] | Alcohols can be oxidized by the palladium complex to generate hydride species.[4] |
| Ligand Optimization | The choice of phosphine ligand is critical. Bulky, electron-rich ligands can often promote the desired reductive elimination of the cross-coupled product over dehalogenation.[4] | Ligands influence the stability and reactivity of the palladium intermediates, steering the reaction towards the desired pathway. |
| Base Selection | Carefully select the base. In some cases, a weaker base might be less prone to generating hydride species. | The base can influence multiple steps in the catalytic cycle, and its interaction with the solvent and catalyst can impact the prevalence of side reactions.[4] |
Issue 3: Lack of Chemoselectivity - Reaction at the C-Cl Bond
Question: I am trying to perform a Suzuki coupling selectively at the C-Br bond of this compound, but I am observing significant coupling at the C-Cl bond as well. How can I improve the selectivity?
Answer:
Achieving chemoselectivity in the cross-coupling of dihalogenated heteroarenes is a common challenge. Generally, the reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling follows the order C-I > C-Br > C-Cl.[6][7] Therefore, selective reaction at the C-Br bond is expected. However, several factors can lead to a loss of selectivity.
Primary Causes:
-
Ligand Effects: The steric and electronic properties of the phosphine ligand can significantly influence the regioselectivity of the oxidative addition step.[8] Some bulky ligands may favor reaction at the more sterically hindered C-6 position (C-Cl bond), while certain bidentate ligands might promote reaction at the C-Cl bond.[8]
-
Reaction Temperature and Time: Higher reaction temperatures and prolonged reaction times can provide enough energy to overcome the activation barrier for the less reactive C-Cl bond, leading to double coupling or reaction at the undesired position.[7]
-
Catalyst System: Highly active catalyst systems, while beneficial for activating less reactive bonds, can sometimes reduce the selectivity between two different halogen atoms.
Troubleshooting & Optimization Strategies:
| Strategy | Action | Rationale |
| Ligand Screening | Screen a variety of phosphine ligands. Start with less bulky, electron-rich monodentate ligands or specific bidentate ligands like dppf, which have shown selectivity for C-Br bonds in similar systems.[8] | The ligand plays a crucial role in determining which C-X bond undergoes oxidative addition first.[8] |
| Temperature Control | Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Monitor the reaction progress closely to avoid prolonged heating after the starting material is consumed. | Lowering the temperature can enhance the kinetic selectivity for the more reactive C-Br bond. |
| Catalyst Loading | Use the minimum effective catalyst loading. | High catalyst concentrations might lead to less discriminate reactivity. |
Frequently Asked Questions (FAQs)
Q1: Does the 2-amino group interfere with the cross-coupling reaction?
A1: Yes, the 2-amino group can significantly influence the reaction. The nitrogen lone pairs on both the pyridine ring and the amino group are Lewis basic and can coordinate to the palladium catalyst.[2][9] This coordination can lead to catalyst inhibition or deactivation, slowing down or even halting the catalytic cycle.[2][9] To overcome this, the use of bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) is often necessary to create a sterically hindered and highly active catalyst that is less susceptible to inhibition.[10]
Q2: I am attempting a Buchwald-Hartwig amination. Which position, C-4 (bromo) or C-6 (chloro), is more likely to react?
A2: In a Buchwald-Hartwig amination, the C-Br bond at the 4-position is expected to react preferentially over the C-Cl bond at the 6-position.[7] This is due to the higher reactivity of aryl bromides compared to aryl chlorides in the oxidative addition step of the palladium catalytic cycle.[7] By carefully controlling the reaction conditions, selective amination at the C-4 position can be achieved.
Q3: Can I perform a second cross-coupling reaction on the remaining chloro-substituent after an initial coupling at the bromo-position?
A3: Yes, this is a common and powerful strategy for the synthesis of multi-substituted pyridines. After the first selective cross-coupling at the more reactive C-Br bond, the resulting product, which now contains a C-Cl bond, can be subjected to a second, often more forcing, cross-coupling reaction to introduce a different functional group at the C-6 position. This sequential approach allows for the controlled and differential functionalization of the pyridine ring.
Q4: What is protodeboronation and how can I avoid it in my Suzuki coupling?
A4: Protodeboronation is a side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source in the reaction mixture, such as water.[2][11] This consumes your boronic acid and reduces the yield of the desired product. To minimize protodeboronation, you can:
-
Use anhydrous solvents and reagents.[9]
-
Employ more stable boronic esters, such as pinacol esters, instead of boronic acids.[9][11]
-
Carefully select the base, as some bases can accelerate this side reaction.[11]
Visualizing Reaction Pathways
Diagram 1: General Catalytic Cycle for Suzuki-Miyaura Coupling
This diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction. Understanding this cycle is fundamental to troubleshooting issues like homocoupling and dehalogenation.
Caption: Key steps of the Suzuki-Miyaura cross-coupling catalytic cycle.
Diagram 2: Troubleshooting Logic for Low Yield
This decision tree provides a systematic approach to diagnosing and resolving low yields in your cross-coupling reaction.
Caption: A decision tree for troubleshooting low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
catalyst selection for amination of 4-Bromo-6-chloropyridin-2-amine
Answering the user's request.## Technical Support Center: Catalyst Selection and Troubleshooting for the Amination of 4-Bromo-6-chloropyridin-2-amine
Welcome to the technical support guide for the selective amination of this compound. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of C-N bond formation on this challenging, dihalogenated pyridine substrate. The inherent asymmetry and the presence of an electron-donating amino group present unique challenges, primarily concerning regioselectivity and catalyst efficiency. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently encountered questions to facilitate a successful reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the amination of this compound?
The principal challenge is achieving regioselectivity . The substrate contains two different halogen atoms at positions C4 (Bromo) and C6 (Chloro). In palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, the C-Br bond is generally more reactive towards oxidative addition than the C-Cl bond.[1] Therefore, amination is expected to occur preferentially at the C4 position. However, factors like catalyst choice, ligand sterics, and reaction temperature can influence this selectivity, potentially leading to mixtures of C4- and C6-aminated products or even di-amination.
Q2: Which catalytic system is recommended for selective amination at the C4-Br position?
For selective C-N coupling at the more reactive C4-Br bond, a palladium-based system is the method of choice. The Buchwald-Hartwig amination is a robust and widely used protocol for this transformation.[2][3] A standard starting point would be:
-
Palladium Precursor: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate).
-
Ligand: A bulky, electron-rich phosphine ligand is critical. For polyhalogenated pyridines, ligands with a wide bite angle, such as Xantphos , have been shown to be effective in promoting selective amination.[4] Other common choices include bulky biaryl phosphine ligands like XPhos or RuPhos .
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and often provides the highest reaction rates.[5] However, for substrates sensitive to strong bases, weaker alternatives like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though they may require higher temperatures or longer reaction times.[2]
Q3: Is it possible to achieve selective amination at the C6-Cl position?
Achieving selective amination at the less reactive C6-Cl position while the C4-Br remains is significantly more challenging and generally not feasible in a single, direct step using standard Buchwald-Hartwig conditions. The reactivity difference between the C-Br and C-Cl bonds would need to be inverted. This typically requires a multi-step strategy, such as:
-
Protecting the C4 position (e.g., via a Suzuki or Stille coupling).
-
Performing the amination at the C6-Cl position.
-
Deprotecting the C4 position.
Alternatively, exploring catalyst systems that show inverted selectivity, though rare for this specific substrate, could be an area of investigation.[4]
Q4: Can the existing 2-amino group interfere with the reaction?
Yes, the 2-amino group can act as a coordinating ligand to the palladium center. This can potentially sequester the active catalyst, leading to inhibition or deactivation.[6] Using a bulky phosphine ligand helps to create a sterically crowded metal center, which can disfavor the binding of the pyridine's amino group and maintain catalytic turnover. It is also generally recommended to use a slight excess of the phosphine ligand relative to the palladium precursor to prevent catalyst deactivation.[6]
Catalyst & Condition Selection Guide
The choice of catalyst, ligand, base, and solvent is paramount for success. The following table provides a comparative overview of common choices for the Buchwald-Hartwig amination of this substrate.
| Component | Options | Advantages | Disadvantages & Considerations |
| Pd Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Commercially available, reliable for generating active Pd(0) species. | Pd(OAc)₂ is Pd(II) and requires in situ reduction, which can sometimes be unreliable.[2] |
| Ligand | Xantphos | Wide bite angle, excellent for promoting selectivity on polyhalopyridines.[4] | May require higher temperatures than some biaryl phosphine ligands. |
| XPhos, RuPhos | Highly active, often allows for lower catalyst loadings and milder conditions. | Can sometimes lead to side reactions like hydrodehalogenation if not optimized. | |
| BINAP, dppf | Bidentate ligands that can stabilize the catalyst.[1] | May be less effective for challenging substrates compared to modern bulky monophosphine ligands. | |
| Base | NaOtBu, LHMDS | Strong bases, promote high reaction rates and catalyst turnover.[2] | Incompatible with base-sensitive functional groups (e.g., esters, nitro groups).[2] |
| Cs₂CO₃, K₃PO₄ | Milder bases, offer excellent functional group tolerance.[2] | Often require higher catalyst loadings, higher temperatures, or longer reaction times. | |
| Solvent | Toluene, Dioxane | High boiling points, good for dissolving organic reagents. Standard for Buchwald-Hartwig.[2] | Must be anhydrous. Dioxane can form peroxides. |
| t-BuOH | Can sometimes accelerate the reaction and improve solubility. | Use with caution, can participate in side reactions. |
Troubleshooting Guide
Even with an optimized protocol, challenges can arise. This section addresses common problems in a logical, cause-and-effect format.
Problem 1: Low to No Yield of the Desired Product
A low or non-existent yield is the most common issue. Follow this diagnostic workflow to identify the root cause.
Caption: Troubleshooting workflow for low reaction yield.
Problem 2: Poor Regioselectivity (Mixture of C4 and C6 Amination)
While C4 amination is favored, obtaining a mixture indicates that the C6-Cl bond is also reacting.
-
Potential Cause: The reaction temperature may be too high, or the reaction time too long, providing enough energy to overcome the activation barrier for C-Cl bond cleavage.
-
Recommended Solution:
-
Lower the Temperature: Reduce the reaction temperature (e.g., from 110°C to 90°C) and monitor the reaction closely. The goal is to find a temperature where C-Br activation is efficient but C-Cl activation is minimal.
-
Change the Ligand: Ligand sterics can play a crucial role. A very bulky ligand might show higher selectivity for the more accessible C4 position. Screen ligands like XPhos, RuPhos, and Xantphos to find the optimal balance.
-
Time Monitoring: Stop the reaction as soon as the starting material is consumed to prevent the slower amination at C6 from occurring.
-
Problem 3: Formation of Side Products
-
Side Product: Hydrodehalogenation (Loss of Br or Cl)
-
Cause: This often occurs when the catalytic cycle is inefficient, or in the presence of water or other protic sources. The base can also play a role.
-
Solution: Ensure strictly anhydrous conditions. Use a high-purity base. Sometimes, switching from NaOtBu to a weaker base like K₃PO₄ can mitigate this issue.[2]
-
-
Side Product: Di-amination (Substitution at both C4 and C6)
-
Cause: Using a large excess of the amine coupling partner and/or forcing the reaction with high temperatures and long reaction times.
-
Solution: Use a controlled amount of the amine (e.g., 1.1-1.2 equivalents). Monitor the reaction carefully by TLC or LC-MS and stop it upon the formation of the desired mono-aminated product.
-
Catalyst Selection Workflow
This decision tree provides a logical pathway for selecting an appropriate catalyst system based on the desired outcome and substrate constraints.
Caption: Decision tree for catalyst system selection.
Experimental Protocols
Protocol 1: General Procedure for Selective C4-Amination using XPhos/NaOtBu
This protocol is a starting point and should be optimized for each specific amine substrate.
Materials:
-
This compound (1.0 eq)
-
Amine coupling partner (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq, 2 mol%)
-
XPhos (0.04 eq, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 eq)
-
Anhydrous, degassed toluene (or dioxane)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Under a positive pressure of argon, add this compound, followed by the anhydrous, degassed solvent. If the amine coupling partner is a solid, add it at this stage. If it is a liquid, add it via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath at 90-110°C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Check for the consumption of the starting material and the formation of the desired product.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the pure 4-amino-6-chloropyridin-2-amine derivative.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ir.nbu.ac.in [ir.nbu.ac.in]
- 4. [PDF] Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
byproduct identification in 4-Bromo-6-chloropyridin-2-amine reactions
Welcome to the technical support center for 4-Bromo-6-chloropyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you identify and mitigate common byproducts, ensuring the success of your synthetic endeavors.
Troubleshooting Guide: Identifying and Mitigating Byproducts
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols.
Question 1: I'm performing a Suzuki-Miyaura coupling reaction targeting the C4-position (Bromine), but I'm observing a significant amount of starting material and a new mass peak corresponding to the loss of bromine. What is happening?
Answer:
This is a classic case of protodebromination , a common side reaction in palladium-catalyzed cross-coupling reactions.[1] Instead of coupling with your boronic acid, the C-Br bond is being cleaved and replaced with a hydrogen atom, leading to the formation of 6-chloro-pyridin-2-amine.
Likely Causes:
-
Source of Hydride: The "hydride" species responsible for this reduction can originate from several sources. Certain bases, like alkoxides, or solvents can act as hydride donors, especially at elevated temperatures. Trace water in the reaction can also react with the boronic acid or base to generate species that facilitate this pathway.
-
Catalyst Inactivation: The pyridine nitrogen and the 2-amino group can chelate with the palladium center, potentially leading to catalyst deactivation or favoring side reactions like protodehalogenation over the desired cross-coupling.[2]
-
Inefficient Transmetalation: If the transmetalation step (transfer of the organic group from boron to palladium) is slow, the palladium-halide intermediate has a longer lifetime, increasing the probability of encountering a hydride source and undergoing reductive cleavage.[3]
Troubleshooting and Mitigation Protocol:
| Parameter | Recommendation | Rationale |
| Base Selection | Switch to a non-nucleophilic, anhydrous base such as K₃PO₄ or Cs₂CO₃.[2] | These bases are less likely to act as hydride donors compared to alkoxides or hydroxides, minimizing the protodehalogenation pathway. |
| Solvent Choice | Ensure strictly anhydrous solvents. Consider using ethereal solvents like 1,4-dioxane or toluene. | Water can contribute to both protodehalogenation and boronic acid decomposition. |
| Ligand Optimization | Employ bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos.[2][4] | These ligands accelerate the rates of oxidative addition and reductive elimination, shortening the lifetime of intermediates susceptible to side reactions. Their bulk can also shield the palladium center from unwanted coordination. |
| Inert Atmosphere | Maintain a strictly inert atmosphere (Argon or Nitrogen) throughout the setup and reaction. | Oxygen can lead to the oxidation and decomposition of boronic acids and phosphine ligands, reducing catalyst efficiency.[1] |
Analytical Workflow for Identification:
To confirm protodebromination, use LC-MS to compare the mass of the byproduct with the calculated mass of 6-chloro-pyridin-2-amine. Further confirmation can be achieved by synthesizing the suspected byproduct as a standard and comparing its retention time via HPLC or UPLC.[5][6]
Question 2: My reaction is a Buchwald-Hartwig amination at the C6-position (Chlorine). My yield is low, and I've isolated a significant amount of a dimeric byproduct. What is this byproduct and how can I avoid it?
Answer:
The byproduct is likely a homocoupling or dimerization product, resulting from the coupling of two molecules of your this compound starting material. This is a well-known side reaction in many cross-coupling protocols.[1]
Mechanism of Formation:
Homocoupling can occur through several pathways, often involving the palladium catalyst. For instance, two molecules of the pyridyl-palladium intermediate can undergo reductive elimination to form a bipyridine dimer instead of coupling with the intended amine nucleophile.
Logical Flow for Dimer Formation:
Caption: Formation pathway of homocoupling dimer byproduct.
Troubleshooting and Mitigation Protocol:
| Parameter | Recommendation | Rationale |
| Pre-catalyst | Use a well-defined palladium pre-catalyst (e.g., G3 or G4 palladacycles).[4][7] | Pre-catalysts ensure the efficient generation of the active Pd(0) species, which can suppress side reactions that occur during sluggish catalyst activation. |
| Reaction Rate | Increase the concentration of the amine coupling partner or add it before the palladium catalyst. | According to Le Châtelier's principle, increasing the concentration of one reactant (the amine) will favor the desired cross-coupling pathway over the competing homocoupling reaction. |
| Temperature | Lower the reaction temperature. | Homocoupling reactions often have a higher activation energy than the desired cross-coupling. Running the reaction at the lowest effective temperature can significantly reduce the rate of this side reaction. |
| Ligand Choice | Screen different phosphine ligands. Sometimes a less bulky ligand can favor the intermolecular reaction with the amine over the homocoupling of two larger pyridyl-palladium complexes. | The steric and electronic properties of the ligand are critical for controlling the relative rates of the catalytic cycle steps.[8][9] |
Question 3: I am attempting a regioselective Suzuki coupling, hoping to react only at the C4-bromo position, but I am seeing byproducts corresponding to double coupling (at both C4 and C6) and hydrolysis of the C-Cl bond. How can I improve selectivity?
Answer:
Achieving regioselectivity with dihalogenated pyridines is a common challenge. The C-Br bond is generally more reactive towards oxidative addition than the C-Cl bond, which provides a basis for selectivity. However, under forcing conditions, the C-Cl bond can also react. The hydrolysis byproduct (formation of 4-Bromo-6-hydroxypyridin-2-amine) is typically caused by the presence of hydroxide ions.
Factors Influencing Selectivity:
-
Bond Dissociation Energy: The C-Br bond is weaker than the C-Cl bond, making it kinetically favored for oxidative addition to the Pd(0) center.[10]
-
Reaction Temperature: Higher temperatures provide the necessary activation energy to cleave the stronger C-Cl bond, leading to a loss of selectivity.
-
Reaction Time: Prolonged reaction times, even at moderate temperatures, can lead to the slow but steady formation of the di-substituted product.
-
Base: Using hydroxide-containing bases (e.g., NaOH, KOH) can lead to nucleophilic aromatic substitution (SNAr) at the electron-deficient C6 position, replacing the chlorine with a hydroxyl group.[11]
Experimental Workflow for Enhancing Regioselectivity:
Caption: Workflow for regioselective C4 Suzuki coupling.
Key Recommendations:
-
Control Stoichiometry: Use only a slight excess (1.0-1.1 equivalents) of the boronic acid to minimize the chance of a second coupling event after the first one is complete.
-
Lower Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate for the C-Br coupling (e.g., start at 60-80 °C).
-
Monitor Closely: Use TLC or LC-MS to carefully monitor the consumption of the starting material. Stop the reaction as soon as the mono-coupled product is maximized to prevent further reaction at the C6-position.
-
Choice of Base: Absolutely avoid strong hydroxide bases. Use K₃PO₄, Cs₂CO₃, or K₂CO₃ to prevent the hydrolysis side reaction.[12]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available this compound and how can they affect my reaction? A1: Commercial batches may contain isomers (e.g., 2-Bromo-6-chloropyridin-4-amine) or related dihalopyridines from the manufacturing process. These impurities can lead to unexpected side products in your reaction that are difficult to separate from the desired product. It is highly recommended to check the purity of the starting material by HPLC and NMR before use and purify by recrystallization or column chromatography if necessary.
Q2: Can the 2-amino group interfere with my coupling reaction? A2: Yes. The primary amino group is a nucleophile and a ligand for palladium. It can compete with your intended nucleophile in Buchwald-Hartwig reactions or coordinate to the palladium center, inhibiting catalytic activity.[2][4] In some cases, N-protection (e.g., with a Boc group) may be necessary, although modern catalyst systems with bulky ligands are often robust enough to tolerate the free amine.[7]
Q3: What are the best analytical techniques to identify these byproducts? A3: A combination of techniques is ideal.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the workhorse for identifying products and byproducts by their mass-to-charge ratio. It's excellent for quickly detecting protodehalogenation, hydrolysis, and dimerization.[13]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are essential for definitive structural elucidation of isolated byproducts.
-
HPLC/UPLC (High-Performance/Ultra-High-Performance Liquid Chromatography): These techniques, typically with UV detection, are crucial for assessing the purity of your starting material and final product, and for quantifying the relative amounts of different components in a reaction mixture.[5][14]
Q4: My Suzuki reaction is sluggish. Could the starting material be poisoning the catalyst? A4: Yes, this is a known issue with nitrogen-containing heterocycles.[15] The pyridine nitrogen lone pair can coordinate strongly to the palladium center, acting as a catalyst poison and slowing down the catalytic cycle. Using electron-rich, bulky phosphine ligands (e.g., biarylphosphines) can often mitigate this issue by favoring the productive catalytic pathway over catalyst sequestration.[2]
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. doras.dcu.ie [doras.dcu.ie]
- 7. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. pubs.acs.org [pubs.acs.org]
troubleshooting failed reactions involving 4-Bromo-6-chloropyridin-2-amine
Welcome to the technical support center for 4-Bromo-6-chloropyridin-2-amine (CAS: 1206250-19-2). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile but challenging building block. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot failed reactions and optimize your synthetic strategies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling, properties, and reactivity of this compound.
Q1: What is the relative reactivity of the bromine versus the chlorine substituent in palladium-catalyzed cross-coupling reactions?
A1: The C-Br bond is significantly more reactive than the C-Cl bond. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[1] This process is governed by the bond dissociation energy, which follows the trend C-Cl > C-Br > C-I.[1] Consequently, oxidative addition occurs much more readily at the weaker C-Br bond. For this substrate, you can expect highly selective reactions at the C4-Br position under standard Suzuki or Buchwald-Hartwig conditions, leaving the C6-Cl position intact for subsequent transformations. Targeting the C-Cl bond requires more forcing conditions or specialized catalyst systems after the C-Br has reacted.
Q2: How does the 2-amino group influence the reactivity of the molecule?
A2: The 2-amino group presents a dual challenge. Firstly, both the pyridine nitrogen and the exocyclic amino nitrogen are Lewis basic. They can coordinate to the palladium catalyst, acting as catalyst poisons and inhibiting its activity.[2][3] This is a primary cause of failed or low-yielding reactions. Secondly, the primary amine has a labile proton, which can interfere with certain bases and reagents, necessitating careful selection of reaction conditions.[4] Overcoming this inhibition often requires the use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) which favor the desired catalytic cycle over catalyst sequestration.[3][5]
Q3: What are the recommended storage and handling procedures for this compound?
A3: Proper storage and handling are crucial for maintaining the integrity of the reagent.
-
Storage: It should be stored in a tightly closed container in a dry, well-ventilated place, with a recommended storage temperature of 2-8 °C.[6] Some suppliers note that the material may be light-sensitive.[6]
-
Handling: Avoid contact with skin, eyes, and clothing.[6] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Ensure adequate ventilation or handle within a fume hood to avoid inhaling dust.[6] Wash hands thoroughly after handling.
Q4: What are the most common synthetic applications for this reagent?
A4: This molecule is a valuable building block for creating highly substituted pyridine derivatives, which are common scaffolds in pharmaceuticals. The differential reactivity of the two halogen atoms allows for sequential, site-selective functionalization. Common applications include:
-
Suzuki-Miyaura Coupling: To form C-C bonds, typically at the C4-Br position.
-
Buchwald-Hartwig Amination: To form C-N bonds, again, primarily at the C4-Br position.[7]
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring allows for nucleophilic substitution, often requiring heat.[8][9]
Section 2: Troubleshooting Guide for Failed Reactions
Scenario 1: Suzuki-Miyaura Coupling Failure (Low to No Yield)
You are attempting to couple an arylboronic acid at the C4-position and observe only starting material or trace product by LC-MS.
Caption: Decision tree for troubleshooting a failed Suzuki coupling.
-
Cause: Catalyst Inhibition. As discussed in the FAQ, the nitrogen atoms in your substrate are likely deactivating your catalyst. Standard ligands like triphenylphosphine (PPh₃) are often insufficient.
-
Expert Insight: Bulky biarylphosphine ligands (Buchwald ligands) create a sterically hindered coordination sphere around the palladium atom. This disfavors the binding of the smaller pyridine substrate as a bidentate poison while still allowing the catalytic cycle to proceed efficiently.[3]
-
-
Cause: Protodeboronation. This is the hydrolysis of the boronic acid to the corresponding arene, a very common side reaction.[5]
-
Expert Insight: This process is often base-catalyzed. While a base is necessary for the transmetalation step, overly harsh conditions or excess water can accelerate this undesired pathway. Using boronate esters, such as pinacol esters, provides greater stability against premature decomposition.[5]
-
-
Cause: Dehalogenation. This is the reduction of the C-Br bond to a C-H bond.
-
Expert Insight: This side reaction can be promoted by hydride impurities in the solvent or by certain reaction conditions that favor a reductive pathway. Ensure all reagents are pure and the reaction is conducted under a strictly inert atmosphere.[3]
-
Scenario 2: Buchwald-Hartwig Amination Failure
You are attempting to couple a primary or secondary amine at the C4-position and see no product formation.
-
Base Selection is Critical: Buchwald-Hartwig aminations require a strong, non-nucleophilic base to deprotonate the amine or the intermediate palladium complex.[7]
-
Common Choices: Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄).
-
Causality: A weak base may not be sufficient to generate the palladium-amido complex required for reductive elimination. However, a base that is too strong or nucleophilic can lead to side reactions. If your substrate is sensitive to strong bases, a milder base like K₃PO₄ or Cs₂CO₃ should be screened.[10]
-
-
Ligand Choice is Paramount: Similar to the Suzuki reaction, catalyst inhibition is a major concern.
-
Recommended Ligands: For aminopyridines, ligands like XPhos, RuPhos, or BrettPhos are often essential for achieving good yields.[11] These ligands promote both the oxidative addition and the final reductive elimination step.
-
-
Amine Volatility: If using a low-boiling-point amine (e.g., methylamine, dimethylamine), the reaction must be conducted in a sealed vessel to prevent the nucleophile from evaporating at elevated temperatures.[12]
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Section 3: Data & Protocols
Table 1: Comparison of Conditions for Suzuki Coupling
This table summarizes literature-reported conditions for challenging aminopyridine substrates, providing a validated starting point for optimization.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield | Reference |
| Pd₂(dba)₃ (1.5) | SPhos (3.6) | K₃PO₄ (2) | Toluene | 100 | High | [5] |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | Moderate | [5] |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 85-95 | 60-85% | [5] |
| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2) | 1,4-Dioxane | 80-100 | Good | [3] |
Note: Yields are qualitative or specific to the cited example and should be considered starting points.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling arylboronic acids with this compound at the C4-position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.6 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.0 - 3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the Pd₂(dba)₃ and SPhos.
-
Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: Place the vessel in a preheated oil bath or heating block at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-18 hours).
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine nucleophile (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed Toluene
Procedure:
-
Vessel Preparation: In a glovebox, add NaOtBu, Pd₂(dba)₃, and XPhos to an oven-dried reaction vial with a stir bar.
-
Reagent Addition: Outside the glovebox (or inside if reagents are sensitive), add this compound. Seal the vessel.
-
Inert Atmosphere: Evacuate and backfill the vessel with inert gas three times.
-
Solvent and Nucleophile Addition: Add anhydrous, degassed toluene, followed by the amine nucleophile via syringe.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up & Purification: Follow a similar procedure to the Suzuki coupling work-up, using an appropriate solvent system for extraction and chromatography.
Section 4: Purification Strategies
Purifying aminopyridine derivatives can be challenging due to their basicity, which can cause streaking on silica gel columns.
-
Column Chromatography: To mitigate streaking, add a small amount of triethylamine (0.1-1%) or ammonia (e.g., in methanol) to the eluent. This neutralizes the acidic sites on the silica gel.
-
Acid-Base Extraction: The basicity of the product can be used for purification. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and extract with dilute acid (e.g., 1M HCl). The product will move to the aqueous layer. Wash the aqueous layer with an organic solvent to remove non-basic impurities. Then, basify the aqueous layer (e.g., with NaOH or Na₂CO₃) and extract the purified product back into an organic solvent.
-
Cation-Exchange Chromatography: For more difficult separations, cation-exchange chromatography can be a powerful tool to separate basic compounds like aminopyridines from neutral or acidic impurities.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Ligand Selection for the Buchwald-Hartwig Amination of Pyridines
For researchers, scientists, and drug development professionals, the synthesis of aminopyridines is a foundational technique in the discovery of novel therapeutics and functional materials. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds.[1][2] However, the unique electronic properties of the pyridine ring present distinct challenges compared to the amination of simple aryl halides. This guide provides an in-depth comparison of commonly employed phosphine ligands, supported by experimental data and mechanistic insights, to empower researchers in selecting the optimal catalytic system for their specific pyridine amination needs.
The Challenge of Pyridine Amination
The amination of pyridyl halides is often more challenging than that of their carbocyclic analogues due to the electron-deficient nature of the pyridine ring and the coordinating ability of the ring nitrogen. These factors can lead to catalyst inhibition or deactivation, resulting in lower yields and sluggish reaction rates. The choice of phosphine ligand is therefore paramount to overcoming these hurdles and achieving efficient C-N bond formation.[3]
Ligand Classes for Pyridine Amination: A Comparative Analysis
The evolution of the Buchwald-Hartwig amination has been largely driven by the development of sophisticated phosphine ligands.[4] For pyridine substrates, several classes of ligands have proven to be particularly effective.
Bulky Biarylphosphine Ligands (Buchwald Ligands)
Ligands such as RuPhos and BrettPhos are characterized by their steric bulk and electron-rich nature, which are crucial for promoting both the oxidative addition and reductive elimination steps of the catalytic cycle.[5][6]
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Often the ligand of choice for the coupling of secondary amines with pyridyl chlorides.[7] Its steric profile is well-suited to facilitate the reductive elimination of the resulting tertiary aminopyridine.
-
BrettPhos (2-(Dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl): Generally exhibits superior performance for the monoarylation of primary amines .[5][7] Computational studies have revealed that for the BrettPhos-palladium catalyst system, the rate-limiting step is often the oxidative addition, whereas for the RuPhos system, it is the reductive elimination.[5][6] This mechanistic difference underscores the importance of ligand selection based on the amine coupling partner. For primary amines, where diarylation is a potential side reaction, a ligand that favors the initial C-N bond formation is often preferred.
Chelating Bisphosphine Ligands
Ligands like Xantphos, with a large natural bite angle, offer a different geometric constraint on the palladium center.
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene): This ligand has demonstrated excellent performance in the amination of various heteroaryl halides, including pyridines. Its wide bite angle is thought to promote reductive elimination and stabilize the catalytic species, preventing decomposition pathways.[8] Xantphos can be particularly effective for achieving regioselective amination in polyhalopyridines. For instance, in the amination of 5-bromo-2-chloropyridine, the palladium-Xantphos complex shows high selectivity for reaction at the 5-position.[8]
Ferrocene-Based Diphosphine Ligands (Hartwig Ligands)
Josiphos-type ligands represent another important class of catalysts for challenging C-N couplings.
-
Josiphos Ligands (e.g., CyPF-t-Bu): These ligands have shown remarkable activity for the amination of heteroaryl chlorides with a broad range of nitrogen nucleophiles, including primary amines, amides, and hydrazones.[9] The bidentate nature of these ligands is believed to create more stable catalysts that are less prone to deactivation by the basic pyridine substrate or primary amine nucleophiles.[9]
Performance Data: A Head-to-Head Comparison
The selection of a ligand is best guided by empirical data. The following tables summarize the performance of different ligands in the Buchwald-Hartwig amination of representative pyridine substrates.
Table 1: Amination of 2-Chloropyridine with Morpholine
| Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| RuPhos | Pd₂(dba)₃ | LiHMDS | Toluene | 100 | 16 | ~95 |
| BrettPhos | Pd₂(dba)₃ | LiHMDS | Toluene | 100 | 16 | ~85 |
| Xantphos | Pd(OAc)₂ | Cs₂CO₃ | Toluene | 110 | 12 | 75-85 |
| Josiphos-type | Pd(OAc)₂ | NaOtBu | Toluene | 100 | 18 | ~90 |
Data compiled and estimated from analogous reactions in the literature.[10][11]
Table 2: Amination of 3-Bromo-2-aminopyridine with Various Amines [7]
| Amine | Ligand | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | RuPhos | Pre-catalyst | LiHMDS | Dioxane | 100 | 16 | 83 |
| Cyclopentylamine | BrettPhos | Pre-catalyst | LiHMDS | Dioxane | 100 | 16 | 78 |
| Aniline | RuPhos | Pre-catalyst | LiHMDS | Dioxane | 100 | 16 | 71 |
Mechanistic Considerations: The "Why" Behind Ligand Choice
The success of a Buchwald-Hartwig amination of a pyridine substrate hinges on the efficiency of the key steps in the catalytic cycle. The ligand plays a crucial role in modulating the electronic and steric properties of the palladium center, thereby influencing the rates of these steps.
Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig amination and the influence of ligand properties.
For electron-deficient pyridyl halides, the oxidative addition step can be challenging. Bulky, electron-donating ligands like RuPhos and BrettPhos enhance the electron density at the palladium center, facilitating its insertion into the C-X bond.[5][6] Conversely, the final C-N bond-forming reductive elimination can also be a bottleneck. Ligands with significant steric bulk or a wide bite angle can promote this step by creating a more sterically crowded metal center, which favors the release of the product.[12][13]
Experimental Protocols
The following are representative, detailed procedures for the Buchwald-Hartwig amination of pyridine substrates using different ligand systems.
Protocol 1: Amination of 2-Bromo-4-methylpyridine with a Secondary Amine (Morpholine) using a Bulky Biarylphosphine Ligand (XPhos)
This protocol is adapted from a general procedure for the amination of 2-bromopyridines.[10]
Materials:
-
2-Bromo-4-methylpyridine (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.015 mmol, 0.015 equiv)
-
XPhos (0.03 mmol, 0.03 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
-
Schlenk tube and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add 2-bromo-4-methylpyridine, Pd₂(dba)₃, and XPhos.
-
In a glovebox or under a positive pressure of inert gas, add the sodium tert-butoxide.
-
Evacuate and backfill the Schlenk tube with inert gas three times.
-
Add anhydrous toluene via syringe, followed by the morpholine.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 8-12 hours, monitoring progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Figure 2: Experimental workflow for the Buchwald-Hartwig amination of a 2-bromopyridine.
Protocol 2: Amination of a 3-Chloropyridine with a Primary Amine using a Josiphos-type Ligand
This protocol is based on general procedures for the amination of heteroaryl chlorides.[9]
Materials:
-
3-Chloropyridine derivative (1.0 mmol, 1.0 equiv)
-
Primary amine (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 0.02 equiv)
-
Josiphos-type ligand (e.g., CyPF-t-Bu) (0.024 mmol, 0.024 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Schlenk tube and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
In a glovebox, add Pd(OAc)₂, the Josiphos-type ligand, and sodium tert-butoxide to an oven-dried Schlenk tube.
-
Remove the Schlenk tube from the glovebox and add the 3-chloropyridine derivative and anhydrous 1,4-dioxane under a positive pressure of inert gas.
-
Add the primary amine via syringe.
-
Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 100-110 °C.
-
Stir vigorously for 12-24 hours, monitoring the reaction by GC-MS or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Troubleshooting Common Issues
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. Oxygen can irreversibly deactivate the Pd(0) catalyst.
-
Poor Oxidative Addition: For chloropyridines, higher temperatures and more electron-rich ligands (e.g., RuPhos, BrettPhos) may be required.
-
-
Hydrodehalogenation:
-
This side reaction, where the halide is replaced by a hydrogen atom, can compete with amination. It is often favored when reductive elimination is slow.
-
Solution: Employ bulky, electron-rich ligands that accelerate reductive elimination. Ensure the use of a high-purity, anhydrous base.
-
-
Diarylation of Primary Amines:
-
The desired mono-arylated product can react further to form a diarylamine.
-
Solution: Use ligands that are known to favor monoarylation, such as BrettPhos. Carefully control the stoichiometry of the amine (a slight excess is often optimal).
-
Conclusion
The Buchwald-Hartwig amination of pyridines is a powerful synthetic tool, but its success is highly dependent on the judicious selection of the phosphine ligand. Bulky biarylphosphine ligands like RuPhos and BrettPhos are excellent choices for secondary and primary amines, respectively. Chelating bisphosphines such as Xantphos offer good stability and can provide unique regioselectivity. Ferrocene-based Josiphos ligands are highly active for a broad range of nucleophiles and challenging pyridyl chlorides. By understanding the mechanistic roles of these ligands and consulting comparative performance data, researchers can confidently select the optimal catalytic system to efficiently synthesize their target aminopyridine derivatives.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. research.rug.nl [research.rug.nl]
- 10. benchchem.com [benchchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Steric nature of the bite angle. A closer and a broader look - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bite angle effects in diphosphine metal catalysts: steric or electronic? - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Navigating the Therapeutic Potential of 4-Bromo-6-chloropyridin-2-amine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-bromo-6-chloropyridin-2-amine scaffold is a compelling starting point in medicinal chemistry for the development of novel therapeutic agents. This halogenated aminopyridine core offers a unique combination of electronic properties and substitution points, making it a versatile template for designing compounds with a wide range of biological activities. This guide provides an in-depth comparison of the potential biological activities of its derivatives, drawing on experimental data from structurally related compounds to elucidate structure-activity relationships (SAR) and guide future drug discovery efforts.
The Strategic Advantage of the this compound Core
The core structure of this compound presents several strategic advantages for medicinal chemists. The 2-amino group serves as a critical hydrogen bond donor, enabling interactions with key residues in biological targets such as the hinge region of protein kinases[1][2]. The chlorine atom at the 6-position and the bromine atom at the 4-position not only influence the electronic distribution of the pyridine ring but also provide reactive handles for further chemical modifications, allowing for the exploration of a broad chemical space to optimize potency and selectivity[1][2].
Comparative Biological Activities of Substituted Pyridine Derivatives
While direct comprehensive studies on a wide array of this compound derivatives are emerging, a wealth of information can be gleaned from analogous substituted aminopyridine and aminopyrimidine compounds. The primary therapeutic areas where these derivatives have shown promise include oncology, infectious diseases, and inflammatory conditions.
Anticancer Activity: Targeting Kinases and Cellular Proliferation
Substituted aminopyridines are well-established as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer[1][2]. Derivatives of the closely related 6-chloropyridin-3-amine are recognized as valuable starting points for designing potent and selective kinase inhibitors[2].
The 2-aminopyridine moiety is a key pharmacophore that can form crucial hydrogen bonds with the hinge region of the ATP-binding pocket of kinases[1][2]. Modifications at the 2-amino group, as well as substitutions at the 4- and 6-positions of the pyridine ring, can significantly impact inhibitory potency and selectivity. For instance, in a series of 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines, weakly basic amine derivatives demonstrated high inhibitory activity against the epidermal growth factor receptor (EGFR) tyrosine kinase[3].
The antiproliferative effects of these compounds are typically evaluated against a panel of human cancer cell lines.
Table 1: Representative Anticancer Activity of Substituted Aminopyridine and Aminopyrimidine Derivatives
| Compound Class | Target/Cell Line | IC50/GI50 (µM) | Key Structural Features | Reference |
| 2-Aminopyranopyridine Derivatives | Hep-G2, MCF-7, Caco-2, HCT116 | Potent activity reported | Fused pyranopyridine core | [4] |
| Quinazoline-based Pyrimidodiazepines | 60 cancer cell lines | 0.622 - 1.81 | Fused heterocyclic system | [5] |
| Pyridine-Bridged Combretastatin Analogues | MDA-MB-231, A549, HeLa | Low nanomolar IC50 values | Pyridine linker between phenyl rings | [6] |
| 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines | EGFR | 0.008 - 0.04 | Weakly basic amine substituents | [3] |
Note: This table presents data from related compound classes to infer the potential of this compound derivatives.
Experimental Protocol: In Vitro Anticancer Cell Viability Assay (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxic effects of novel compounds on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then serially diluted to the desired concentrations in the culture medium.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds or vehicle control (DMSO). The plates are then incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Assay: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Diagram 1: General Kinase Inhibition Workflow
Caption: Workflow for a typical in vitro kinase inhibition assay.
Antimicrobial Activity: A New Frontier
Derivatives of halogenated aminopyridines have also demonstrated promising antimicrobial properties. The search for novel antibacterial and antifungal agents is critical in the face of rising antimicrobial resistance. Studies on 2-amino-4-chloropyridine derivatives have shown that these compounds can exhibit significant activity against a range of bacterial and fungal strains[7][8].
The antimicrobial efficacy is often influenced by the nature of the substituent on the amino group. For instance, the formation of Schiff bases from 2-amino-4-chloropyridine and various aldehydes has led to compounds with notable activity against both Gram-positive and Gram-negative bacteria, as well as fungi[7].
Table 2: Representative Antimicrobial Activity of Substituted Aminopyridine Derivatives
| Compound Class | Microorganism | Activity (e.g., MIC) | Key Structural Features | Reference |
| 2-Amino-4-chloropyridine Schiff Bases | S. aureus, B. cereus, E. coli, P. aeruginosa, P. expansum, A. flavus | Significant activity observed | Schiff base linkage | [7] |
| Tetrahydrothieno[2,3-c]pyridines | S. lutea (Gram-positive) | (R)-enantiomers more potent | Chiral residue on tetrahydropyridine nitrogen | [8] |
| 4,6-Disubstituted-2-amino-3-cyanopyridines | Various bacterial and fungal strains | Maximum activity comparable to standards | p-hydroxyphenyl substituent at C-6 | [9][10] |
Note: This table presents data from related compound classes to infer the potential of this compound derivatives.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol describes a standard method for determining the minimum inhibitory concentration (MIC) of a compound against bacterial strains.
-
Bacterial Culture: A pure culture of the test bacterium is grown overnight in a suitable broth medium. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Preparation: The test compound is serially diluted in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
The pyridine and pyrimidine cores are present in numerous compounds with anti-inflammatory properties[11][12]. These derivatives can exert their effects by inhibiting key inflammatory mediators such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines. For instance, certain pyrimidine derivatives have been identified as selective COX-2 inhibitors with potent anti-inflammatory and antioxidant properties[12].
The substitution pattern on the heterocyclic ring plays a crucial role in determining the anti-inflammatory activity. In a series of 4,6-disubstituted-2-amino-3-cyanopyridines, the presence of electron-releasing groups and a p-hydroxyphenyl substituent at the 6-position enhanced the anti-inflammatory and analgesic effects[10].
Table 3: Representative Anti-inflammatory Activity of Substituted Pyridine and Pyrimidine Derivatives
| Compound Class | Target/Assay | Activity (e.g., IC50) | Key Structural Features | Reference |
| Pyrimidine Derivatives | COX-2 | High selectivity and potency | Specific pyrimidine core | [12] |
| Pyrrolo[2,3-d]pyrimidines | Rat Paw Edema (in vivo) | Significant inhibition of COX-2 | Fused pyrrolopyrimidine system | [11] |
| 4,6-Disubstituted-2-amino-3-cyanopyridines | Anti-inflammatory and analgesic assays | Increased potency with specific substituents | Electron-releasing and p-hydroxyphenyl groups | [10] |
Note: This table presents data from related compound classes to infer the potential of this compound derivatives.
Diagram 2: Structure-Activity Relationship (SAR) Insights
Caption: Key structure-activity relationship points for this compound derivatives.
Future Directions and Conclusion
The this compound scaffold holds significant promise for the development of novel therapeutics. By leveraging the existing knowledge of structure-activity relationships in related aminopyridine and aminopyrimidine series, medicinal chemists can rationally design and synthesize new derivatives with enhanced potency, selectivity, and pharmacokinetic properties. The comparative analysis presented in this guide highlights the potential for these compounds to be developed as anticancer, antimicrobial, and anti-inflammatory agents. Further focused studies on a diverse library of this compound derivatives are warranted to fully unlock their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Antimicrobial Evaluation of Novel Chiral 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. oaji.net [oaji.net]
- 11. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 12. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
The 2-Aminopyridine Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition
Introduction: The Privileged 2-Aminopyridine Scaffold in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The 2-aminopyridine motif is one such "privileged scaffold," particularly prominent in the design of protein kinase inhibitors. Its inherent ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket makes it an ideal anchor for developing potent and selective inhibitors. Starting materials like 4-Bromo-6-chloropyridin-2-amine offer a versatile platform for medicinal chemists, providing two reactive sites for the strategic introduction of various substituents to explore the structure-activity relationship (SAR) and optimize pharmacological properties.
This guide provides a comparative analysis of compounds derived from the 2-aminopyridine core, drawing on data from several studies to elucidate the impact of structural modifications on kinase inhibitory activity. We will delve into the causality behind experimental choices in substituent selection and explore how these changes influence potency and selectivity against various kinase targets implicated in diseases such as cancer and inflammation.
Comparative Analysis of Biological Activity: Unraveling the SAR of 2-Aminopyridine Derivatives
The biological activity of 2-aminopyridine-based kinase inhibitors is profoundly influenced by the nature and position of substituents on the pyridine ring and the 2-amino group. The following sections and tables summarize key SAR findings from various studies, offering a comparative perspective on how structural modifications dictate inhibitory potency and selectivity.
Modifications at the 4- and 6-Positions of the Pyridine Ring
The 4- and 6-positions of the 2-aminopyridine scaffold are critical for modulating potency and selectivity. The presence of halogen atoms, as in the starting material this compound, provides convenient handles for introducing a variety of aryl, heteroaryl, and alkyl groups through cross-coupling reactions.
A study on Janus Kinase 2 (JAK2) inhibitors demonstrated the importance of the substituent at the 6-position. While a simple methyl group at this position led to moderate activity, the introduction of larger, more complex moieties significantly impacted potency. For instance, compound 16m-(R) , with a chiral amino group at the 6-position, exhibited a remarkable IC50 of 3 nM against JAK2, with high selectivity over other JAK family members[1]. This highlights the critical role of specific interactions in the solvent-exposed region of the kinase.
In the context of Cyclin-Dependent Kinase 8 (CDK8) inhibition, a series of 2-amino-pyridine derivatives were developed based on the structure of sorafenib. The SAR studies revealed that a substituted aniline at the 4-position and a urea-linked phenyl group at the 6-position were crucial for potent inhibition. Compound 29 from this series showed an impressive IC50 of 46 nM against CDK8[2][3].
The table below compares the inhibitory activities of representative 2-aminopyridine derivatives against different kinase targets, illustrating the impact of substitutions at the 4- and 6-positions.
| Compound ID | 4-Position Substituent | 6-Position Substituent | Target Kinase | IC50 (nM) | Reference |
| 16m-(R) | H | (R)-1-(dimethylamino)propan-2-ylamino | JAK2 | 3 | [1] |
| 29 | 4-chloro-3-(trifluoromethyl)aniline | 4-(methylcarbamoyl)phenoxy | CDK8 | 46 | [2][3] |
| MR3278 | Indazole | 4-(trifluoromethyl)phenyl | PI3Kδ | 30 | [4] |
| K02288 | 3,4,5-trimethoxyphenyl | 5-(piperazin-1-yl)phenyl | ALK2 | 1.1 | [5] |
| 11 | 2,6-diamino-3,5-difluoropyridin-4-yl | 4-fluorophenyl | p38α | 10 | [6] |
Modifications at the 2-Amino Group
While the 2-amino group is often essential for hinge binding, its substitution can further refine the activity and properties of the inhibitor. In a series of dual CDK/HDAC inhibitors, modifications at the 2-amino position were explored. For example, compound 7 with a cyanophenyl group attached to the 2-amino position of a pyridine core showed potent CDK9 and HDAC6 inhibitory activities with IC50 values of 65.0 nM and 40.0 nM, respectively[7]. This demonstrates that the 2-amino group can be a versatile point for introducing functionalities that target other regions of the protein or even a second protein in the case of dual inhibitors.
Experimental Methodologies: A Guide to Key Assays
The evaluation of kinase inhibitors relies on a combination of in vitro biochemical assays and cell-based assays to determine potency, selectivity, and cellular efficacy.
In Vitro Kinase Inhibition Assay (Representative Protocol)
This protocol describes a common method for determining the IC50 value of a compound against a specific kinase.
-
Compound Preparation : Prepare a serial dilution of the test compound in 100% DMSO. A typical starting concentration is 10 mM.
-
Reaction Setup : In a 384-well plate, add the test compound at various concentrations. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Kinase/Substrate Addition : Add a solution containing the purified kinase and its specific substrate (a peptide or protein) to each well.
-
Initiation of Reaction : Initiate the kinase reaction by adding ATP at a concentration close to its Km value for the specific kinase.
-
Incubation : Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Detection : Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as antibody-based detection (e.g., ELISA, HTRF) or by measuring the depletion of ATP (e.g., Kinase-Glo® assay).
-
Data Analysis : Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability/Cytotoxicity Assay (Representative Protocol)
This assay assesses the effect of a kinase inhibitor on the proliferation and viability of cancer cells.
-
Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment : Treat the cells with serial dilutions of the test compound or DMSO as a vehicle control.
-
Incubation : Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Measurement : Measure cell viability using a suitable assay, such as the MTT assay or a commercially available kit like CellTiter-Glo®, which measures cellular ATP levels.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Visualizing SAR and Experimental Workflows
To better understand the relationships between chemical structure, biological activity, and the experimental process, the following diagrams are provided.
Caption: Iterative cycle of drug discovery based on a versatile scaffold.
Caption: General workflow for screening and optimizing kinase inhibitors.
Conclusion and Future Directions
The 2-aminopyridine scaffold remains a highly fruitful starting point for the design of novel kinase inhibitors. As demonstrated in this guide, strategic modifications at the 4- and 6-positions, as well as on the 2-amino group, can lead to potent and selective inhibitors against a range of kinase targets. The availability of versatile building blocks like this compound facilitates the exploration of chemical space and the fine-tuning of pharmacological properties.
Future efforts in this area will likely focus on the development of inhibitors with novel binding modes, improved selectivity profiles to minimize off-target effects, and enhanced pharmacokinetic properties. The continued integration of structure-based drug design, computational modeling, and sophisticated biological screening will undoubtedly accelerate the discovery of next-generation therapeutics derived from this remarkable scaffold.
References
- 1. Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
comparison of palladium catalysts for C-N bond formation
An In-Depth Technical Guide to Palladium Catalysts for C-N Bond Formation
For researchers, scientists, and professionals in drug development, the construction of carbon-nitrogen (C-N) bonds is a foundational process in the synthesis of new molecular entities. Arylamines are ubiquitous structural motifs found in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Historically, methods for their synthesis, such as the Ullmann and Goldberg reactions, were often hampered by harsh conditions and limited substrate scope.[4][5] The advent of the palladium-catalyzed Buchwald-Hartwig amination has revolutionized this field, offering a versatile, efficient, and mild methodology for forging C-N linkages.[3][4][5]
The success of this powerful cross-coupling reaction hinges on the synergistic interplay of three core components: a palladium precursor, a carefully designed phosphine ligand, and a base.[6][7] The ligand, in particular, is the cornerstone of the catalyst system, dictating its reactivity, stability, and applicability across a wide spectrum of substrates. This guide provides an in-depth comparison of palladium catalyst systems, explaining the causality behind experimental choices and providing the data necessary to select the optimal catalyst for your specific synthetic challenge.
At its heart, the Buchwald-Hartwig amination is a catalytic cycle driven by the palladium center, which shuttles between the Pd(0) and Pd(II) oxidation states. A thorough understanding of this mechanism is paramount for troubleshooting and optimizing reaction conditions. The generally accepted catalytic cycle proceeds through several key elementary steps:[7][8]
-
Activation of the Precatalyst: Most modern protocols utilize air-stable Pd(II) precatalysts. In the presence of a base and/or the amine coupling partner, the precatalyst is reduced in situ to the active, monoligated Pd(0) species, L-Pd(0).
-
Oxidative Addition: The aryl halide (Ar-X) reacts with the L-Pd(0) complex, breaking the Ar-X bond and forming a new Pd(II) intermediate, L-Pd(Ar)(X). This is often the rate-determining step of the cycle.
-
Amine Coordination and Deprotonation: The amine (R₂NH) coordinates to the palladium center. The base then deprotonates the coordinated amine, forming a palladium-amido complex, L-Pd(Ar)(NR₂), and displacing the halide.
-
Reductive Elimination: This final, bond-forming step involves the coupling of the aryl and amido groups to form the desired arylamine product (Ar-NR₂). This process regenerates the active L-Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. research.rug.nl [research.rug.nl]
- 6. uwindsor.ca [uwindsor.ca]
- 7. jk-sci.com [jk-sci.com]
- 8. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Aminopyridine Derivatives
For Immediate Release
SOUTH SAN FRANCISCO, CA – In the landscape of pharmaceutical and agrochemical research, the purity of synthesized intermediates is a cornerstone of reliable and reproducible outcomes. For researchers, scientists, and drug development professionals, the meticulous assessment of compound purity is not merely a quality control step but a critical determinant of a program's success. This guide provides an in-depth, objective comparison of analytical techniques for evaluating the purity of synthesized aminopyridine derivatives, a class of compounds integral to the development of numerous therapeutic agents.
The synthesis of aminopyridine derivatives, while often straightforward, can result in a variety of impurities stemming from unreacted starting materials, byproducts, or residual solvents.[1] A multi-faceted analytical approach is therefore essential to ensure the final compound meets the stringent purity criteria required for its intended application.[1] This guide will delve into the principles and practical applications of the most effective analytical methods, offering field-proven insights and detailed experimental protocols.
The Analytical Gauntlet: A Multi-Technique Approach to Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. A judicious combination of chromatographic and spectroscopic methods is necessary for a comprehensive assessment. The typical workflow involves a preliminary qualitative check, followed by rigorous quantitative analysis and structural confirmation.
The First Line of Defense: Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective initial screen for purity.[2][3] It is an indispensable tool for monitoring the progress of a chemical reaction and for a preliminary assessment of the number of components in the synthesized mixture.[2][4][5]
The Causality Behind the Choice: TLC provides a quick qualitative snapshot of the reaction mixture, allowing chemists to determine if the starting material has been consumed and a new product has formed.[4] A single spot for the purified product suggests a high degree of purity, while the presence of multiple spots indicates the presence of impurities.[4]
Experimental Protocol: TLC Analysis
-
Stationary Phase: Silica gel 60 F254 plates are commonly used.[2]
-
Mobile Phase: A solvent system that provides good separation is crucial. A common starting point for aminopyridines is a mixture of ethyl acetate and hexane. The polarity can be adjusted to achieve an optimal retardation factor (Rf) value, which is the ratio of the distance traveled by the analyte to the distance traveled by the solvent front.[3]
-
Sample Preparation: Dissolve a small amount of the crude and purified product in a suitable solvent (e.g., dichloromethane or methanol).
-
Spotting: Apply a small spot of each sample to the baseline of the TLC plate.
-
Development: Place the plate in a developing chamber containing the mobile phase.
-
Visualization: After the solvent front has reached the top of the plate, remove and dry it. Visualize the spots under UV light (254 nm) or by staining with an appropriate agent like iodine.[2][3]
The Workhorse of Purity Analysis: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the gold standard for purity determination in the pharmaceutical industry.[6][7][8] Its high resolving power and sensitivity make it ideal for separating and quantifying the main component from its impurities.[9][10]
The Causality Behind the Choice: HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[9] For aminopyridine derivatives, reversed-phase HPLC is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. This allows for the effective separation of the relatively polar aminopyridine from less polar impurities. The purity is calculated based on the relative area of the product peak compared to the total area of all peaks in the chromatogram.[1]
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.[11]
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (often with 0.1% trifluoroacetic acid or formic acid to improve peak shape) and acetonitrile or methanol.
-
Flow Rate: 1.0 mL/min.[11]
-
Detection: UV detection at a wavelength where the aminopyridine derivative has strong absorbance (e.g., 254 nm).[11]
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL and filter through a 0.45 µm syringe filter.[1]
Data Presentation: HPLC Purity Analysis
| Compound | Retention Time (min) | Peak Area (%) | Identity |
| Aminopyridine Derivative | 8.5 | 99.5 | Product |
| Impurity A | 6.2 | 0.3 | Starting Material |
| Impurity B | 10.1 | 0.2 | Byproduct |
Structural Confirmation and Impurity Identification: NMR and Mass Spectrometry
While HPLC provides excellent quantitative data on purity, it does not inherently confirm the structure of the main component or its impurities. For this, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.[12][13]
The Causality Behind the Choice:
-
NMR Spectroscopy: Provides detailed information about the chemical structure of the synthesized compound.[13][14] The presence of unexpected signals in the ¹H or ¹³C NMR spectrum is a clear indication of impurities.[14] Quantitative NMR (qNMR) can be used to determine the absolute purity of a sample by comparing the integral of an analyte signal to that of a certified internal standard.[15][16][17] This method is highly accurate and does not require a reference standard of the analyte itself.[15]
-
Mass Spectrometry: Confirms the molecular weight of the synthesized compound.[18][19] The mass spectrum should show a prominent peak corresponding to the molecular ion of the desired product.[20] The presence of other significant peaks can indicate impurities.[20] When coupled with a chromatographic technique like liquid chromatography (LC-MS), it becomes a powerful tool for separating and identifying individual components of a mixture.[21][22]
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Instrumentation: A high-resolution NMR spectrometer.
-
Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).[1]
-
Sample Preparation: Accurately weigh the aminopyridine derivative and the internal standard and dissolve them in a deuterated solvent (e.g., DMSO-d₆).
-
Acquisition: Acquire the ¹H NMR spectrum using a pulse program with a sufficient relaxation delay (d1) to ensure full relaxation of all signals (typically 5 times the longest T1).[1]
-
Data Analysis: Calculate the purity by comparing the integral of a well-resolved proton signal from the analyte to the integral of a known proton signal from the internal standard.[17]
The Final Verdict: Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen (and sometimes other elements) in a sample.[23] This technique is a fundamental method for confirming the empirical formula of a newly synthesized compound and for assessing its bulk purity.[24]
The Causality Behind the Choice: The experimentally determined elemental composition is compared to the theoretical values calculated for the pure compound.[25] A close agreement (typically within ±0.4%) is a strong indicator of high purity.[23] This method is particularly useful for detecting the presence of inorganic impurities or residual solvents that may not be visible by other techniques.[26]
Data Presentation: Elemental Analysis
| Element | Theoretical (%) | Experimental (%) | Deviation (%) |
| Carbon | 65.20 | 65.15 | -0.05 |
| Hydrogen | 5.47 | 5.50 | +0.03 |
| Nitrogen | 15.21 | 15.18 | -0.03 |
Workflow and Decision Logic
The selection and sequence of these analytical techniques should be guided by a logical workflow to ensure a thorough and efficient assessment of purity.
Caption: A comprehensive workflow for the purity assessment of synthesized aminopyridine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemistry Teaching Labs - Thin Layer Chromatography [chemtl.york.ac.uk]
- 3. Thin-Layer Chromatography | TLC | EAG Laboratories [eag.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. TLC Monitoring: Significance and symbolism [wisdomlib.org]
- 6. mastelf.com [mastelf.com]
- 7. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 8. njlabs.com [njlabs.com]
- 9. moravek.com [moravek.com]
- 10. labotec.co.za [labotec.co.za]
- 11. benchchem.com [benchchem.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. rroij.com [rroij.com]
- 14. veeprho.com [veeprho.com]
- 15. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 16. Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 18. longdom.org [longdom.org]
- 19. Applying mass spectrometry in pharmaceutical analysis | Drug Discovery News [drugdiscoverynews.com]
- 20. pharmafocusamerica.com [pharmafocusamerica.com]
- 21. royalsocietypublishing.org [royalsocietypublishing.org]
- 22. spectroscopyonline.com [spectroscopyonline.com]
- 23. Elemental analysis - Wikipedia [en.wikipedia.org]
- 24. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 25. How to Determine the Purity of a Substance using Elemental Analysis | Chemistry | Study.com [study.com]
- 26. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the X-ray Crystallographic Analysis of 4-Bromo-6-chloropyridin-2-amine and its Analogues
For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural determination of novel chemical entities is paramount. The precise three-dimensional arrangement of atoms in a molecule dictates its physicochemical properties, biological activity, and potential for therapeutic application. 4-Bromo-6-chloropyridin-2-amine is a key heterocyclic building block, and its derivatives are of significant interest in the synthesis of pharmacologically active compounds. This guide provides an in-depth comparison of X-ray crystallography as the gold standard for structural elucidation, alongside powerful alternative and complementary techniques, offering a practical framework for the analysis of this compound and its products.
The Definitive Answer: Single-Crystal X-ray Diffraction (SCXRD)
Single-crystal X-ray diffraction (SCXRD) stands as the most powerful technique for determining the absolute three-dimensional structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a single, well-ordered crystal, we can map electron density and thereby determine atomic positions with exceptional precision.[1] This method provides unambiguous information on bond lengths, bond angles, and the spatial arrangement of the molecule, which is invaluable for understanding its chemical reactivity and biological interactions.
Experimental Workflow for SCXRD of this compound
The successful crystallographic analysis of a small molecule like this compound hinges on the ability to grow high-quality single crystals, a process that can often be more art than science.[2] The following protocol outlines a typical workflow, from crystallization to structure solution.
Step 1: Crystal Growth
The primary challenge in SCXRD is obtaining crystals suitable for diffraction, which ideally should be well-formed and of an appropriate size (typically 0.1-0.3 mm in each dimension).[3][4] For a molecule like this compound, a variety of crystallization techniques should be explored:
-
Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) is allowed to evaporate slowly at room temperature. The gradual increase in concentration can promote the formation of single crystals.
-
Vapor Diffusion (Hanging or Sitting Drop): A concentrated solution of the compound is placed as a drop on a coverslip, which is then inverted and sealed over a reservoir containing a solvent in which the compound is less soluble. The slow diffusion of the anti-solvent into the drop can induce crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing its solubility and promoting crystal growth.
Given the presence of both amino and pyridine nitrogen atoms, as well as bromine and chlorine substituents, intermolecular interactions such as hydrogen bonds (N-H···N) and halogen bonds (N···Br, N···Cl) are expected to play a significant role in the crystal packing.[5][6] These interactions can be exploited to facilitate crystallization.
Step 2: Data Collection
Once a suitable crystal is obtained, it is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[7] Modern diffractometers automate this process, collecting a complete dataset of diffraction intensities.
Step 3: Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and space group. The 'phase problem' is then solved using direct methods or Patterson methods to generate an initial electron density map.[8] From this map, the positions of the atoms can be determined. The structural model is then refined to achieve the best possible fit with the experimental data.
When Single Crystals Remain Elusive: Alternative and Complementary Techniques
While SCXRD provides the most definitive structural information, obtaining suitable single crystals can be a significant bottleneck.[2] In such cases, or to gain complementary information, a suite of other analytical techniques is indispensable.
Spectroscopic Methods: NMR and Mass Spectrometry
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are fundamental tools for the structural elucidation of organic molecules.[9] While they do not provide a three-dimensional structure in the same way as SCXRD, they offer valuable information about the molecule's connectivity and chemical environment.
For this compound, we can predict the expected spectroscopic signatures based on data from closely related isomers like 6-chloropyridin-3-amine.[9]
| Technique | Expected Observations for this compound | Information Gained |
| ¹H NMR | Two distinct aromatic proton signals, each appearing as a singlet. A broad singlet for the -NH₂ protons. | Provides information on the number and connectivity of protons. The lack of coupling between the aromatic protons would confirm their para-relationship. |
| ¹³C NMR | Five distinct carbon signals, with chemical shifts influenced by the attached atoms (Br, Cl, N). | Reveals the number of unique carbon environments in the molecule. |
| Mass Spec. | A molecular ion peak (M+) and characteristic isotopic patterns for bromine (⁷⁹Br/⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl, ~3:1 ratio). | Confirms the molecular weight and elemental composition of the compound. |
These spectroscopic techniques are essential for routine characterization and for confirming the identity of the bulk material used for crystallization.
The Rise of Microcrystal Electron Diffraction (MicroED)
A revolutionary technique, Microcrystal Electron Diffraction (MicroED), has emerged as a powerful alternative for structural determination when only very small crystals are available.[2] MicroED uses an electron beam instead of X-rays, which interacts much more strongly with matter, allowing for the analysis of nanocrystals that are a billionth of the size typically required for SCXRD.[2]
Advantages of MicroED:
-
Smaller Crystals: Can be used on crystals that are far too small for SCXRD.
-
Speed: Data collection can be significantly faster, often taking minutes rather than hours.[2]
-
Powdered Samples: It is sometimes possible to obtain high-quality data from a powdered crystalline sample.
While MicroED is a game-changer, it also has its challenges, including the potential for beam damage to the sample and a more complex data analysis process in some cases.
Comparative Summary of Techniques
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | NMR & Mass Spectrometry | Microcrystal Electron Diffraction (MicroED) |
| Sample Type | Single crystal (0.1-0.3 mm) | Solution or solid | Nanocrystals or crystalline powder |
| Information | 3D structure, bond lengths/angles, packing | Connectivity, chemical environment, MW | 3D structure, bond lengths/angles, packing |
| Resolution | Atomic | Molecular | Atomic |
| Key Advantage | Unambiguous 3D structure | No crystal needed, high throughput | Works with extremely small crystals |
| Key Limitation | Requires large, high-quality single crystals | Indirect structural information | Newer technique, potential for beam damage |
Conclusion
For the definitive structural characterization of this compound and its derivatives, single-crystal X-ray diffraction remains the gold standard, providing unparalleled detail of the molecule's three-dimensional architecture. However, the practical challenges of crystal growth necessitate a multi-faceted approach. Spectroscopic methods like NMR and mass spectrometry are indispensable for routine analysis and for confirming the identity of the bulk material. Furthermore, the emergence of MicroED offers a powerful new avenue for the analysis of samples that are intractable by traditional crystallographic methods. By understanding the strengths and limitations of each technique, researchers can select the most appropriate workflow to unambiguously characterize these important chemical entities, thereby accelerating the drug discovery and development process.
References
- 1. rigaku.com [rigaku.com]
- 2. news-medical.net [news-medical.net]
- 3. XFELs make small molecule crystallography without crystals possible | Research | Chemistry World [chemistryworld.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 9. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Comparing the Efficacy of Kinase Inhibitors Derived from Different Scaffolds
Prepared by a Senior Application Scientist
Introduction
Protein kinases are fundamental regulators of cellular processes and represent one of the most critical classes of drug targets in modern medicine, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases. The chemical "scaffold" of these inhibitors is a core determinant of their mechanism, defining how they interact with the target kinase. This interaction, in turn, dictates their efficacy, selectivity, and propensity for drug resistance.
This guide provides an in-depth comparison of the major classes of kinase inhibitors, categorized by the scaffolds that define their binding modes. We will move beyond a simple catalog of compounds to explore the causal relationships between an inhibitor's structural design, its biochemical activity, and its ultimate performance in a biological context. Using the well-studied BCR-Abl kinase, a driver of Chronic Myeloid Leukemia (CML), as a primary case study, we will dissect the functional differences between Type I, Type II, and covalent inhibitors, providing the experimental frameworks necessary to validate these comparisons in your own research.
Understanding the Kinase Domain: The Battlefield for Inhibitors
To appreciate how different inhibitor scaffolds work, one must first understand the structure of their target. The kinase catalytic domain is composed of a smaller N-terminal lobe and a larger C-terminal lobe. The ATP-binding site, the target for most inhibitors, is situated in the cleft between these two lobes. A critical structural element is the "activation loop," which begins with the highly conserved Asp-Phe-Gly (DFG) motif. The conformation of this loop is a key determinant of the kinase's catalytic activity.
-
Active Conformation (DFG-in): The aspartate residue of the DFG motif points into the catalytic site, coordinating magnesium ions essential for ATP hydrolysis. The activation loop adopts an open conformation, allowing substrate binding and phosphorylation.
-
Inactive Conformation (DFG-out): The DFG motif flips, with the phenylalanine residue occupying the ATP-binding pocket where the aspartate was. This conformation sterically blocks ATP and substrate binding, rendering the kinase inactive.
The ability of an inhibitor's scaffold to selectively recognize one of these conformations is the foundation of its mechanism and a key point of comparison.
Caption: Conformational states of the kinase activation loop dictate catalytic activity.
A Comparative Analysis of Inhibitor Scaffolds: The Case of BCR-Abl
The BCR-Abl fusion protein is a constitutively active tyrosine kinase that drives CML. Its inhibitors serve as a perfect case study for comparing different scaffold strategies.
Type I Inhibitors: Targeting the Active State
Type I inhibitors are ATP-competitive and bind to the active "DFG-in" conformation of the kinase. Their scaffolds are designed to mimic the adenine region of ATP.
-
Example: Dasatinib
-
Mechanism of Action: Dasatinib's scaffold fits into the ATP-binding site of the active BCR-Abl conformation. This binding mode is common to many kinases, which can lead to a broader selectivity profile.
-
Efficacy & Selectivity: Dasatinib is highly potent against BCR-Abl but also inhibits other kinases, such as the SRC family kinases. This "polypharmacology" can contribute to both its efficacy and its side-effect profile.
-
Resistance: While effective against many imatinib-resistant mutations, Dasatinib is ineffective against the T315I "gatekeeper" mutation, where a threonine is replaced by a bulkier isoleucine, sterically hindering drug binding.
Type II Inhibitors: Exploiting the Inactive State
Type II inhibitors bind to the inactive "DFG-out" conformation. Their scaffolds are more complex, extending from the ATP pocket into an adjacent allosteric site created by the DFG flip.
-
Example: Imatinib (Gleevec)
-
Mechanism of Action: Imatinib was the first-in-class BCR-Abl inhibitor. Its scaffold is designed to stabilize the inactive DFG-out state, preventing the kinase from adopting its active conformation. This mechanism offers a higher degree of selectivity, as the allosteric pocket is not present in the active state and its shape is less conserved across different kinases compared to the ATP-binding site.
-
Efficacy & Selectivity: Imatinib is highly effective and was a breakthrough in CML treatment. Its selectivity for Abl, Kit, and PDGFR is a direct result of its unique binding mode.
-
Resistance: The primary mechanism of acquired resistance to Imatinib is point mutations in the Abl kinase domain, with the T315I gatekeeper mutation conferring complete resistance.
Covalent Inhibitors: Forming an Irreversible Bond
Covalent inhibitors contain a reactive group (a "warhead") that forms a permanent covalent bond with a specific amino acid residue in the target protein, typically a cysteine. This leads to irreversible inhibition.
-
Example: Ponatinib (also has Type II characteristics)
-
Mechanism of Action: Ponatinib was rationally designed to overcome the T315I mutation. Its scaffold can accommodate the bulky isoleucine residue, and its triple bond acts as a linker that allows it to bind potently despite the mutation. While Ponatinib is technically a reversible inhibitor, its high potency and ability to target the T315I mutant place it in a class of "next-generation" inhibitors designed to overcome resistance. True covalent Abl inhibitors have also been developed that target a cysteine residue.
-
Efficacy & Selectivity: Ponatinib is a pan-BCR-Abl inhibitor, effective against the native kinase and all known single-mutant forms, including T315I. However, this potent activity comes at the cost of reduced selectivity, as it also inhibits other kinases like VEGFR and FGFR, leading to significant cardiovascular side effects.
Comparative Data Summary
| Inhibitor | Scaffold Type | Target Conformation | IC50 (WT BCR-Abl) | Activity against T315I | Key Off-Targets |
| Imatinib | Type II | DFG-out (Inactive) | ~25-100 nM | No | c-Kit, PDGFR |
| Dasatinib | Type I | DFG-in (Active) | <1 nM | No | SRC Family, c-Kit, PDGFR |
| Ponatinib | Type II / Covalent-like | DFG-out (Inactive) | ~0.4 nM | Yes | VEGFR2, FGFR, SRC |
Essential Experimental Protocols for Efficacy Evaluation
To rigorously compare inhibitors, a multi-step experimental approach is required, moving from the purified protein to a cellular context.
Protocol 1: In Vitro Kinase Assay for IC50 Determination
Causality: This is the foundational experiment to determine if the compound directly inhibits the target kinase in a clean, biochemical system, free from cellular complexities like membrane transport or off-target effects. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is a key metric of potency.
Caption: Workflow for an in vitro luminescence-based kinase assay (e.g., ADP-Glo™).
Step-by-Step Methodology (ADP-Glo™ Example):
-
Reagent Preparation: Prepare serial dilutions of the kinase inhibitor in DMSO, then dilute in kinase buffer. Prepare solutions of purified kinase, substrate peptide, and ATP.
-
Kinase Reaction: In a white 384-well plate, add 5 µL of kinase solution to wells containing the serially diluted inhibitor.
-
Inhibitor Binding: Allow the plate to incubate for 15 minutes at room temperature to permit the inhibitor to bind to the kinase.
-
Initiation: Start the phosphorylation reaction by adding 5 µL of a solution containing both ATP and the substrate peptide.
-
Reaction Incubation: Incubate for 60 minutes at room temperature.
-
ATP Depletion & Signal Generation: Add 10 µL of ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes. Then, add 20 µL of Kinase Detection Reagent to convert the generated ADP into a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Self-Validation/Controls:
-
"No Inhibitor" Control (0% Inhibition): Contains DMSO vehicle instead of inhibitor.
-
"No Kinase" Control (100% Inhibition): Contains buffer instead of kinase, representing background signal.
-
-
Analysis: Normalize the data to the controls and plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50.
Protocol 2: Cellular Proliferation Assay
Causality: An inhibitor's biochemical potency (IC50) does not guarantee cellular efficacy. This assay determines the inhibitor's ability to cross the cell membrane, avoid efflux pumps, and engage its target in the complex cellular milieu to produce a desired biological outcome—in this case, halting the proliferation of cancer cells dependent on the target kinase.
Step-by-Step Methodology (CellTiter-Glo® Example):
-
Cell Plating: Seed a CML cell line (e.g., Ba/F3 cells engineered to express BCR-Abl) into a 96-well clear-bottom plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the kinase inhibitor. Include a DMSO vehicle control.
-
Incubation: Incubate the cells for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Lysis and Signal Generation: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add the reagent to each well (in a volume equal to the culture medium), which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
Signal Reading: Mix the contents on an orbital shaker for 2 minutes to induce lysis and incubate at room temperature for 10 minutes to stabilize the signal. Read the luminescence.
-
Self-Validation/Controls:
-
Vehicle Control: Cells treated with DMSO only (represents 100% viability).
-
Parental Cell Line Control: Use the same cell line without the BCR-Abl gene. These cells should be insensitive to the inhibitor, confirming the on-target effect.
-
-
Analysis: Calculate the GI50 (concentration for 50% growth inhibition) by plotting cell viability against inhibitor concentration.
Conclusion: Selecting the Right Scaffold for the Job
The comparison of Imatinib, Dasatinib, and Ponatinib for BCR-Abl demonstrates a crucial principle: there is no universally "best" scaffold. The choice is a strategic trade-off between potency, selectivity, and the ability to overcome resistance.
-
Type I scaffolds offer high potency but can suffer from lower selectivity due to their targeting of the highly conserved ATP-binding site in its active state.
-
Type II scaffolds provide a powerful strategy for achieving high selectivity by binding to the less-conserved inactive "DFG-out" conformation. However, this binding mode can still be compromised by mutations like T315I.
-
Covalent and next-generation scaffolds are specifically engineered to address known resistance mutations, often providing potent activity against resistant kinase forms. This potency can, however, be associated with significant off-target effects and a narrower therapeutic window.
The evolution of kinase inhibitors is a testament to the power of scaffold-based drug design. By understanding the distinct conformational states of kinases and designing scaffolds to exploit them, medicinal chemists can develop highly effective and specific therapeutics. The rigorous experimental validation, from biochemical IC50 to cellular GI50 assays, is the essential bridge from a chemical concept to a life-saving therapy.
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Bromo-6-chloropyridin-2-amine
For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides an in-depth, procedural framework for the proper disposal of 4-Bromo-6-chloropyridin-2-amine, a halogenated pyridine derivative. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the chemical's hazard profile and the scientific rationale behind each disposal step, thereby fostering a culture of safety and environmental stewardship.
Understanding the Hazard Profile of this compound
Before any handling or disposal, a thorough understanding of the associated risks is paramount. This compound is a solid organic compound with a specific hazard profile that dictates its handling and disposal requirements.
| Hazard Classification | Description | GHS Pictogram |
| Acute Toxicity, Oral | Harmful if swallowed. | |
| Skin Irritation | Causes skin irritation. | |
| Eye Irritation | Causes serious eye irritation. | |
| Respiratory Irritation | May cause respiratory irritation. |
The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) pictograms provide a quick visual reference for the hazards associated with a chemical.
The presence of bromine and chlorine atoms on the pyridine ring places this compound in the category of halogenated organic waste . This is a critical classification as halogenated compounds can form persistent and toxic byproducts, such as dioxins and furans, if not incinerated at sufficiently high temperatures.[1] Therefore, standard landfill disposal is strictly prohibited for this class of chemical waste.[2]
Immediate Safety and Personal Protective Equipment (PPE)
Given the hazards, rigorous adherence to safety protocols is non-negotiable. The following PPE must be worn at all times when handling this compound, including during disposal procedures:
-
Eye and Face Protection: Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[3]
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a common choice, but it is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times. Always inspect gloves for any signs of degradation before use.[3]
-
Body Protection: A fully buttoned laboratory coat must be worn to protect against skin contact.[3]
-
Respiratory Protection: For operations that may generate dust or aerosols, such as weighing or cleaning up spills, a NIOSH-approved respirator is required. All handling of the solid material should ideally be performed within a certified chemical fume hood to minimize inhalation exposure.[3]
Step-by-Step Laboratory Waste Disposal Protocol
The guiding principle for the disposal of this compound is its collection as a segregated hazardous waste stream for subsequent destruction by a licensed and approved waste management facility.[4]
Part A: Waste Segregation and Collection
Proper segregation is the most critical step in laboratory waste management to prevent dangerous chemical reactions and ensure compliant disposal.[5]
-
Designate a Specific Waste Container: Use a clearly labeled, dedicated container for "Halogenated Organic Solid Waste." This container should be made of a compatible material, such as high-density polyethylene (HDPE).[3]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound." If other compatible halogenated wastes are collected in the same container, their names must also be listed.[6] The label should also include the date when the first waste was added.
-
Collection of Solid Waste:
-
Carefully transfer any residual or unused solid this compound into the designated halogenated solid waste container.
-
Avoid creating dust during the transfer. Use appropriate tools like a chemical spatula.
-
Contaminated materials such as weighing paper, gloves, and plasticware should also be placed in this container.
-
-
Collection of Liquid Waste (Solutions):
-
If this compound is in a solvent, it must be collected in a designated "Halogenated Organic Liquid Waste" container.
-
Crucially, do not mix halogenated and non-halogenated solvent wastes. This is not only a safety requirement but also a cost consideration, as the disposal of mixed waste is often more expensive.[5]
-
The liquid waste container must also be clearly labeled with "Hazardous Waste" and a list of all its chemical constituents, including the solvents.
-
-
Container Management:
-
Keep the waste container securely closed at all times, except when adding waste.[6]
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
Store the waste container in a designated satellite accumulation area, which should be a cool, dry, and well-ventilated location, away from incompatible materials like strong oxidizing agents and acids.[4]
-
Part B: Arranging for Professional Disposal
Under the Resource Conservation and Recovery Act (RCRA), the generator of the hazardous waste is responsible for it from "cradle-to-grave."[7]
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will have established procedures for the pickup of hazardous waste. They will provide the necessary paperwork and schedule a collection.
-
Provide Documentation: You will likely need to complete a hazardous waste pickup request form, detailing the contents of your waste container. Accurate and complete information is essential for the disposal facility to handle the waste safely and appropriately.
-
Final Disposal Method: The designated disposal route for halogenated organic compounds like this compound is high-temperature incineration.[1] This process ensures the complete destruction of the molecule, preventing the formation of harmful byproducts. Incineration must be carried out at temperatures of at least 1100°C for waste containing more than 1% halogenated organic substances.[1]
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and preparedness is key to mitigating their impact.
Small Spill (Manageable by Lab Personnel)
-
Alert and Isolate: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full PPE as described in Section 2.
-
Contain the Spill: Cover the solid spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill absorbent.[8]
-
Collect the Material: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid creating dust.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be disposed of as halogenated hazardous waste.[4]
-
Report the Incident: Inform your supervisor or EHS department about the spill, even if it was minor.
Large Spill (Requires Emergency Response)
-
Evacuate Immediately: If the spill is large, poses a fire hazard, or involves a significant release of dust, evacuate the area immediately.
-
Activate Emergency Systems: If necessary, pull the fire alarm and call your institution's emergency number or 911.
-
Provide Information: Be prepared to provide the emergency response team with the name of the chemical (this compound) and a copy of the Safety Data Sheet (SDS).
Personnel Exposure
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek prompt medical attention.[4]
-
Skin Contact: Wash the affected skin area thoroughly with soap and water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention if irritation develops or persists.[4]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, administer artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Decision Workflow
To ensure a logical and safe disposal process, the following workflow should be followed.
Caption: Decision workflow for the disposal of this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 3. mdpi.com [mdpi.com]
- 4. Degradation of brominated flame retardant in computer housing plastic by supercritical fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. shop.fera.co.uk [shop.fera.co.uk]
- 8. Amines, Aromatic | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Navigating the Safe Handling of 4-Bromo-6-chloropyridin-2-amine: A Guide for Laboratory Professionals
As a cornerstone in the synthesis of novel pharmaceutical compounds, 4-Bromo-6-chloropyridin-2-amine is a reagent that requires meticulous handling. This guide, designed for researchers and drug development professionals, moves beyond mere procedural steps to instill a deep understanding of the "why" behind each safety recommendation. By fostering a comprehensive safety culture, we aim to empower scientists to work with this compound confidently and securely.
Understanding the Hazard Profile
This compound is a solid substance whose toxicological properties have not been exhaustively investigated.[1] However, based on available data, it is classified as a hazardous chemical. It is harmful if swallowed or in contact with skin, causes significant skin and eye irritation, and may lead to respiratory irritation.[1][2][3][4] Therefore, all handling procedures must be approached with the assumption of toxicity.
Key Hazard Statements:
-
H312: Harmful in contact with skin[1]
Due to its classification as a toxic solid, it is imperative to prevent exposure through all potential routes: inhalation, ingestion, and skin contact.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound.[5][6] The following table outlines the minimum required PPE.
| PPE Category | Recommended Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles and a face shield | Goggles are essential to protect against dust particles and splashes. A face shield provides an additional layer of protection for the entire face, which is crucial when handling larger quantities or when there is a risk of splashing.[1][7] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile) | Nitrile gloves offer good resistance to a range of chemicals, including pyridines.[5] Always inspect gloves for any signs of damage before use and practice proper glove removal techniques to avoid contaminating your skin.[1] |
| Respiratory Protection | NIOSH-approved respirator | A respirator is necessary when handling the compound outside of a fume hood or if there is a potential for dust generation.[1][8] The type of respirator should be chosen based on a risk assessment of the specific procedure. |
| Protective Clothing | Flame-resistant lab coat | A fully buttoned lab coat protects your skin and personal clothing from contamination.[9] Flame-resistant material is recommended as a general laboratory safety practice. |
Safe Handling and Operational Workflow
Adherence to a stringent operational workflow is critical to minimize the risk of exposure. All handling of this compound should occur within a certified chemical fume hood to control airborne particles.[6][8]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure the fume hood is functioning correctly.[6] Gather all necessary equipment and reagents. Don the appropriate PPE as outlined in the table above.
-
Weighing and Transfer: Handle the solid carefully to avoid generating dust.[1] Use a spatula for transfers. If possible, weigh the compound directly into the reaction vessel.
-
In Solution: When working with the compound in solution, be mindful of potential splashes. Use appropriate glassware and transfer techniques.
-
Post-Handling: After handling, thoroughly wash your hands with soap and water, even after removing gloves.[1] Decontaminate all work surfaces.
Spill Management: A Plan for the Unexpected
Accidents can happen, and a well-defined spill response plan is essential.
Minor Spill Response Workflow:
Caption: Workflow for managing a minor chemical spill.
In the event of a spill, evacuate the immediate area and alert your colleagues.[10] While wearing appropriate PPE, cover the spill with an absorbent, non-reactive material to prevent the generation of dust.[1] Carefully collect the material and place it into a sealed container for proper disposal.[1][3]
Storage and Disposal: A Lifecycle Approach
Storage: Store this compound in a cool, dry, and well-ventilated area, away from sources of ignition.[1][5] The container should be kept tightly closed to prevent contamination and exposure.[1][3] It is also noted to be light-sensitive, so storage in an opaque container is recommended.[1]
Disposal: All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.[2] Dispose of this material through a licensed disposal company, following all local, state, and federal regulations.[1][2] Under no circumstances should this chemical be allowed to enter the drainage system.[1]
By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. benchchem.com [benchchem.com]
- 9. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 10. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
